Technical Documentation Center

(R)-Chlorpheniramine Maleate Salt Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (R)-Chlorpheniramine Maleate Salt

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Thermodynamic Stability Profile of (R)-Chlorpheniramine Maleate

Foreword: The Criticality of Stability in Drug Development In the landscape of pharmaceutical sciences, the intrinsic stability of an active pharmaceutical ingredient (API) is a cornerstone of its therapeutic success and...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Criticality of Stability in Drug Development

In the landscape of pharmaceutical sciences, the intrinsic stability of an active pharmaceutical ingredient (API) is a cornerstone of its therapeutic success and commercial viability. An unstable compound can lead to a loss of potency, the formation of potentially toxic degradants, and altered bioavailability, thereby compromising patient safety and drug efficacy. (R)-Chlorpheniramine maleate, a first-generation alkylamine antihistamine, is widely utilized for its efficacy in treating allergic conditions.[1] A thorough understanding of its thermodynamic stability is therefore not merely an academic exercise but a critical prerequisite for the development of safe, effective, and robust dosage forms.

This guide provides a comprehensive technical overview of the thermodynamic stability profile of (R)-Chlorpheniramine maleate. Synthesizing data from pharmacopeial monographs, peer-reviewed literature, and established analytical methodologies, this document is intended for researchers, scientists, and drug development professionals. We will delve into the physicochemical underpinnings of its stability, explore the primary analytical techniques for its assessment, and detail the degradation pathways under various stress conditions.

Core Physicochemical Characteristics

The thermodynamic stability of a molecule is intrinsically linked to its physical and chemical properties. For (R)-Chlorpheniramine maleate, several key parameters govern its behavior in both solid and solution states.

Chlorpheniramine maleate is the maleate salt of chlorpheniramine, a weak base with a pKa of 9.2.[2] The salt is formed by a proton transfer between a carboxylic acid group of maleic acid and the tertiary amine of chlorpheniramine.[2] This salt form enhances its solubility in aqueous media.[2]

Table 1: Physicochemical Properties of Chlorpheniramine Maleate

PropertyValueSource(s)
Molecular Formula C₁₆H₁₉ClN₂ · C₄H₄O₄[3][4]
Molecular Weight 390.86 g/mol [3]
Appearance White or almost white, crystalline powder[3][5]
Melting Point 130 °C to 135 °C[5]
pKa (Chlorpheniramine) 9.2[2]
Solubility Freely soluble in water, soluble in ethanol (96%)[5]
pH (1% aqueous solution) 4-5[3]

The acidic pH of its aqueous solution is an important characteristic, influencing its compatibility with other excipients and its stability in liquid formulations.[2][3] The specified melting range is a critical indicator of purity and identity, routinely confirmed by thermal analysis.[5]

Thermodynamic Stability Assessment: Thermal Analysis

Thermal analysis techniques are indispensable for characterizing the solid-state stability of an API. They provide quantitative data on how a substance's physical and chemical properties change as a function of temperature. For Chlorpheniramine Maleate, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the primary methods employed.

Differential Scanning Calorimetry (DSC)

Expertise & Causality: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. This technique is paramount for identifying the melting point, a key thermodynamic property that serves as a benchmark for identity and purity. The sharpness and onset of the melting endotherm can provide initial clues about the crystalline nature and purity of the API. Broad peaks or shifts in the melting point can indicate the presence of impurities or interaction with excipients.[6]

Experimental Protocol: DSC Analysis of Chlorpheniramine Maleate

  • Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using certified standards (e.g., Indium).

  • Sample Preparation: Accurately weigh 2-4 mg of Chlorpheniramine Maleate powder into a standard aluminum DSC pan.[7]

  • Pan Sealing: Hermetically seal the pan to prevent any loss of material during heating. Prepare an empty, sealed aluminum pan to serve as the reference.

  • Thermal Program: Place the sample and reference pans into the DSC cell. Heat the sample at a constant rate, typically 10°C or 20°C per minute, under a nitrogen purge (20-50 mL/min) to prevent oxidative degradation.[7] A common temperature range is from ambient (or sub-ambient, e.g., -50°C) to 300°C to capture all relevant thermal events.[7]

  • Data Analysis: Record the heat flow versus temperature. The resulting thermogram for pure Chlorpheniramine Maleate should exhibit a sharp endothermic peak corresponding to its melting point between 130°C and 135°C.[5]

Thermogravimetric Analysis (TGA)

Expertise & Causality: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This method is crucial for determining the thermal stability and decomposition profile of the API. It helps identify the temperature at which the molecule begins to degrade, providing a clear upper limit for processing and storage temperatures. The TGA thermogram can also reveal the presence of residual solvents or water, which can impact stability.[8][9]

Experimental Protocol: TGA of Chlorpheniramine Maleate

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature using appropriate standards.

  • Sample Preparation: Accurately weigh 5-10 mg of Chlorpheniramine Maleate powder into a TGA pan (e.g., platinum or ceramic).

  • Thermal Program: Place the pan in the TGA furnace. Heat the sample at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere.

  • Data Analysis: Record the percentage of initial mass versus temperature. The TGA curve for Chlorpheniramine Maleate is expected to show mass stability until it approaches its decomposition temperature, at which point a significant and rapid mass loss will occur.[8]

Visualization: Thermal Analysis Workflow

G cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_tga TGA Analysis cluster_output Data Output s1 Weigh API Sample (2-10 mg) dsc1 Seal in Aluminum Pan s1->dsc1 tga1 Place in TGA Pan s1->tga1 dsc2 Heat at 10-20°C/min (e.g., to 300°C) dsc1->dsc2 dsc3 Record Heat Flow dsc2->dsc3 dsc4 Analyze Endotherm (Melting Point) dsc3->dsc4 out1 Thermodynamic Profile: - Melting Point - Purity Indication - Decomposition Temp. dsc4->out1 tga2 Heat at 10°C/min tga1->tga2 tga3 Record Mass Loss tga2->tga3 tga4 Determine Decomposition Temperature tga3->tga4 tga4->out1

Caption: Workflow for DSC and TGA thermal analysis.

Degradation Pathways and Forced Degradation Studies

To fully comprehend the stability of (R)-Chlorpheniramine maleate, it is essential to investigate its degradation under accelerated or "forced" conditions. These studies, mandated by ICH guidelines, are designed to identify likely degradation products and elucidate degradation pathways, which is fundamental for developing and validating stability-indicating analytical methods.[1][10]

Studies have shown that Chlorpheniramine maleate undergoes substantial degradation under basic, oxidative, and thermal stress conditions, with slight degradation observed under acidic and photolytic stress.[11]

Hydrolytic Degradation (Acidic & Basic)

Expertise & Causality: Hydrolysis is a common degradation pathway for drugs with ester or amide functional groups. While Chlorpheniramine lacks these, the stability of the tertiary amine and the aromatic rings under extreme pH conditions must be evaluated. Basic conditions are often more detrimental to amine salts.

Experimental Protocol: Hydrolytic Stress Testing

  • Stock Solution: Prepare a stock solution of Chlorpheniramine maleate in a suitable solvent (e.g., methanol or water).

  • Acidic Hydrolysis:

    • Treat the stock solution with 0.1 M to 1 M HCl.[1][12][13]

    • Incubate the solution, for example, at 90°C for 2 hours or at room temperature for a longer duration.[1]

    • After incubation, cool the solution and neutralize it with an equivalent concentration of NaOH.

    • Dilute to a final concentration with the mobile phase for HPLC analysis.

  • Basic Hydrolysis:

    • Treat the stock solution with 0.1 M to 1 M NaOH.[1][12][13]

    • Incubate under controlled conditions (e.g., 90°C for 2 hours or 40°C for 1 hour).[1][11]

    • After incubation, cool and neutralize with an equivalent concentration of HCl.

    • Dilute to a final concentration for analysis.

    • Note: Studies report degradation of up to 10.5% under basic conditions.[11]

Oxidative Degradation

Expertise & Causality: The tertiary amine in Chlorpheniramine is susceptible to oxidation, potentially forming an N-oxide derivative. This pathway is investigated using a strong oxidizing agent like hydrogen peroxide.

Experimental Protocol: Oxidative Stress Testing

  • Sample Preparation: Treat the stock solution of Chlorpheniramine maleate with a solution of hydrogen peroxide (e.g., 3% to 30% H₂O₂).[1][12][14]

  • Incubation: Keep the solution under controlled conditions, such as refluxing at 60°C for 1 hour or at 90°C for 2 hours.[1][14]

  • Analysis: Dilute the sample to the target concentration with the mobile phase and analyze immediately via HPLC.

  • Note: Degradation of approximately 4-6% has been observed under oxidative stress.[11]

Thermal and Photolytic Degradation

Expertise & Causality: Thermal stress (dry heat) evaluates the stability of the API in the solid state at elevated temperatures, while photostability testing assesses its sensitivity to light, which can catalyze degradation reactions.[15] Pharmacopeial standards often require storage in light-resistant containers, underscoring its photosensitivity.[16][17]

Experimental Protocol: Thermal and Photolytic Stress Testing

  • Thermal (Dry Heat):

    • Expose solid Chlorpheniramine maleate powder to elevated temperatures (e.g., 105°C) for a defined period (e.g., 48 hours).[13][14]

    • Dissolve the stressed powder in a suitable solvent, dilute to the final concentration, and analyze.

    • Note: Thermal degradation has been reported to be around 10.4%.[11]

  • Photolytic:

    • Expose a solution or solid powder of Chlorpheniramine maleate to a controlled light source (e.g., UV light at 254 nm or daylight) for a specified duration (e.g., 6 to 72 hours).[1][12][13]

    • Prepare the sample for analysis by dissolving and diluting as necessary.

Special Consideration: Maleate Moiety Degradation

An interesting finding reported in the literature is the degradation of the maleate counter-ion itself in aqueous solutions over time, while the chlorpheniramine content remained stable.[18][19] The study suggested that the maleate moiety decomposed, possibly to carbon dioxide, as the degraded peaks were not UV-active.[18] This highlights the importance of using an analytical method capable of quantifying both the active base and its counter-ion if the stability of the salt form is of primary concern.

Visualization: Forced Degradation Pathways

G cluster_stress Stress Conditions (ICH Guidelines) CPM (R)-Chlorpheniramine Maleate Acid Acidic Hydrolysis (HCl) CPM->Acid Slight Degradation Base Basic Hydrolysis (NaOH) CPM->Base Significant Degradation Ox Oxidation (H₂O₂) CPM->Ox Significant Degradation Therm Thermal (Dry Heat) CPM->Therm Significant Degradation Photo Photolytic (UV/Light) CPM->Photo Slight Degradation DPs Degradation Products + Remaining API Acid->DPs Base->DPs Ox->DPs Therm->DPs Photo->DPs

Caption: Forced degradation pathways for Chlorpheniramine Maleate.

Stability-Indicating Analytical Methodologies

A robust stability-indicating analytical method (SIAM) is the ultimate tool for assessing thermodynamic stability. The method must be able to accurately quantify the decrease in the active drug content while simultaneously separating it from any degradation products, impurities, and excipients.[10] High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Expertise & Causality: RP-HPLC is the method of choice due to its high resolving power, sensitivity, and specificity. A C18 column is commonly used, providing a nonpolar stationary phase that effectively retains the moderately nonpolar chlorpheniramine molecule. The mobile phase typically consists of an aqueous buffer and an organic modifier (like methanol or acetonitrile), allowing for fine-tuning of the retention time and separation from polar degradation products. The choice of UV detection wavelength (around 264 nm) is based on the chromophore present in the chlorpheniramine structure, ensuring sensitive detection.[11]

Table 2: Representative HPLC Method Parameters

ParameterCondition 1Condition 2Condition 3
Column C18 (5 µm, 250x4.6 mm)C18 (5 µm, 25 cm x 0.46 cm)µBondapak® C18 (10 µm, 3.9 x 300 mm)
Mobile Phase Dilute H₂SO₄ : Methanol (60:40 v/v)K₂HPO₄ + Octane sulfonate in Water : AcetonitrileMethanol : 0.2% Triethylamine (90:10)
Flow Rate 1.5 mL/min1.0 mL/min2.0 mL/min
Detection (UV) 264 nm214 nm262 nm
Retention Time ~3.25 min~21 min~4.07 min
Source [11][1][13]

Experimental Protocol: Stability-Indicating HPLC Analysis

  • System Preparation: Prepare the mobile phase, degas it, and equilibrate the HPLC system and column until a stable baseline is achieved.

  • Standard Solution Preparation: Accurately weigh and dissolve USP Chlorpheniramine Maleate Reference Standard (RS) to prepare a stock solution.[20][21] Dilute this stock to a working concentration (e.g., 20 µg/mL) with the mobile phase.[11]

  • Sample Preparation (from Forced Degradation): Take the neutralized and diluted samples from the stress studies. Filter through a 0.45 µm syringe filter before injection.

  • Chromatographic Run: Inject equal volumes (e.g., 20 µL) of the standard and sample solutions into the chromatograph.[12] Run the analysis for a sufficient time to allow all degradation products to elute (e.g., 10-25 minutes).

  • Data Analysis and Validation:

    • Specificity: Confirm that the principal peak in the stressed samples is free from any co-eluting peaks by checking for peak purity using a photodiode array (PDA) detector. The method is specific if the degradation products are well-resolved from the main chlorpheniramine peak.[11]

    • Quantification: Calculate the amount of degradation by comparing the peak area of chlorpheniramine in the stressed sample to that of an unstressed standard.

Visualization: HPLC Stability Testing Workflow

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Evaluation cluster_output Final Assessment p1 Prepare Stressed Samples (Acid, Base, Oxidative etc.) p2 Neutralize & Dilute p1->p2 p3 Filter (0.45 µm) p2->p3 h1 Inject into HPLC System (C18 Column) p3->h1 h2 Isocratic/Gradient Elution h1->h2 h3 UV Detection (e.g., 264 nm) h2->h3 d1 Obtain Chromatogram h3->d1 d2 Check Peak Purity (Specificity) d1->d2 d3 Quantify API Peak Area (% Degradation) d2->d3 out1 Validated Stability- Indicating Method d3->out1

Caption: Workflow for HPLC-based stability-indicating analysis.

Summary and Storage Recommendations

The thermodynamic stability profile of (R)-Chlorpheniramine maleate is well-defined, robust under acidic and photolytic conditions but susceptible to degradation under thermal, oxidative, and particularly, basic conditions.

  • Solid-State Stability: The compound is thermally stable up to its melting point of approximately 130-135°C, beyond which decomposition occurs.

  • Solution Stability: It is most stable in acidic solutions (pH 3.6-5) and shows significant degradation in neutral to basic media.[3][22] The maleate counter-ion may also exhibit instability in aqueous solutions over time.[18]

  • Degradation Pathways: The primary degradation pathways involve oxidation of the tertiary amine and hydrolysis under basic conditions.

Based on this comprehensive profile, the following storage and handling recommendations are critical for maintaining the integrity of (R)-Chlorpheniramine maleate:

  • Storage: The material should be preserved in tight, light-resistant containers as specified by the USP.[16][17][20]

  • Temperature: Storage should be at controlled room temperature, avoiding excessive heat.

  • Formulation Considerations: For liquid formulations, the pH should be maintained in the acidic range to ensure optimal stability. Compatibility with alkaline excipients should be carefully evaluated.

By adhering to these principles, grounded in a thorough understanding of its thermodynamic properties, drug development professionals can ensure the creation of stable, safe, and effective pharmaceutical products containing (R)-Chlorpheniramine maleate.

References

  • USP Monographs: Chlorpheniramine Maleate Tablets. (n.d.).
  • Stability-indicating High-performance Liquid Chromatography Method for Simultaneous Determination of Aminophylline and Chlorpheniramine Maleate in Pharmaceutical Formulations - PMC. (n.d.).
  • Chlorpheniramine Maleate | C20H23ClN2O4 | CID 5281068 - PubChem. (n.d.).
  • Chlorpheniramine Maleate USP | PDF | Chromatography | Scientific Techniques - Scribd. (n.d.). Retrieved from .

  • Stability indicating rp hplc method development and validation for simultaneous estimation of levodropropazine and chlorpheniramine maleate in bulk and their pharmaceutical dosage forms - Slideshare. (n.d.). Retrieved from .

  • Full article: Physicochemical properties and mechanisms of drug release from melt-extruded granules consisting of chlorpheniramine maleate and Eudragit FS - Taylor & Francis. (2015, June 11). Retrieved from .

  • usp31nf26s1_m16514, USP Monographs: Chlorpheniramine Maleate and Pseudoephedrine Hydrochloride Oral Solution - uspbpep.com. (n.d.). Retrieved from .

  • Chlorpheniramine Maleate Tablets USP 2025. (2025, February 14).
  • Chlorpheniramine Maleate - USP-NF ABSTRACT. (n.d.).
  • Compatibility Study | PDF | Differential Scanning Calorimetry | Materials - Scribd. (n.d.). Retrieved from .

  • Development and Validation of a HPLC Method for Chlorphenamine Maleate Related Substances in Multicomponents Syrups and Tablets - IOMC. (2014).
  • CHLORPHENAMINE MALEATE Chlorphenamini maleas. (2014, April 2).
  • (A) Physicochemical parameters of chlorpheniramine maleate and haptens... - ResearchGate. (n.d.). Retrieved from .

  • Chlorphenamine maleate EP Reference Standard CAS 113-92-8 Sigma Aldrich. (n.d.). Retrieved from .

  • Stability-indicating RP-HPLC assay for simultaneous determination of chlorpheniramine maleate and prednisolone in veterinary injection in: Acta Chromatographica Volume 32 Issue 2 (2019) - AKJournals. (2019, July 26).
  • Evidence for the degradation of maleate moiety in chlorpheniramine maleate solution using a stability-indicating HPLC method - PubMed. (2000, August 15).
  • Chlorpheniramine - Chemical & Physical Properties by Cheméo. (n.d.). Retrieved from .

  • Chlorphenamine maleate EP Reference Standard CAS 113-92-8 Sigma Aldrich. (n.d.). Retrieved from .

  • Determination and stability testing method of chlorpheniramine maleate in the presence of tartrazine using HPLC - ResearchGate. (2026, January 17). Retrieved from .

  • AJ C - Asian Publication Corporation. (2020, May 30).
  • Major Degradation Product Identified in Several Pharmaceutical Formulations against the Common Cold. (n.d.).
  • Major Degradation Product Identified in Several Pharmaceutical Formulations against the Common Cold | Analytical Chemistry - ACS Publications. (2006, September 27).
  • Chlorphenamine maleate CRS - LGC Standards. (n.d.). Retrieved from .

  • CAS 113-92-8: Chlorpheniramine maleate | CymitQuimica. (n.d.). Retrieved from .

  • TGA of a) pure drug CPM, b) formulated FDT's. - ResearchGate. (n.d.). Retrieved from .

  • Evidence for the Degradation of Maleate Moiety in Chlorpheniramine Maleate Solution Using a Stability-Indicating HPLC Method. - ResearchGate. (n.d.). Retrieved from .

  • Chlorpheniramine Maleate - Antihistamine for Allergy Relief | APExBIO. (n.d.). Retrieved from .

  • DSC thermograms of pure chlorpheniramine (a) and its physical mixtures... - ResearchGate. (n.d.). Retrieved from .

  • Pharmaceutical Compounds are Analyzed in Half the Time by Simultaneous TGA-DSC | PerkinElmer. (n.d.). Retrieved from .

  • Scientific Documentation - CH133, Chlorpheniramine Maleate, USP - Spectrum Chemical. (2015, June 30). Retrieved from .

  • Development and Evaluation of Chlorpheniramine Maleate Orally Disintegrating Tablets. (2024, October 14).
  • xli (2) (66-70) 1999 - stability of chlorpheniramine maleate in cough syrups - ACTA Pharmaceutica Sciencia. (1999).

Sources

Exploratory

Toxicological profile and LD50 data for (R)-Chlorpheniramine maleate

An In-Depth Technical Guide: Toxicological Profile and LD50 Data for (R)-Chlorpheniramine Maleate Introduction Chlorpheniramine is a first-generation alkylamine antihistamine widely utilized for the symptomatic relief of...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide: Toxicological Profile and LD50 Data for (R)-Chlorpheniramine Maleate

Introduction

Chlorpheniramine is a first-generation alkylamine antihistamine widely utilized for the symptomatic relief of allergic conditions.[1][2] It exists as a chiral compound with two stereoisomers: the pharmacologically more active (+)-S-enantiomer, known as dexchlorpheniramine, and the (-)-R-enantiomer, levchlorpheniramine.[1][3] The commercially available drug, chlorpheniramine maleate, is typically the racemic mixture of both enantiomers.[3] This technical guide provides a comprehensive toxicological profile of chlorpheniramine, with a focus on the available data for the racemate and its individual enantiomers. While the prompt specifies (R)-Chlorpheniramine, the majority of published toxicological and safety data has been generated using the racemic mixture. Therefore, data presented herein pertains to the racemate unless explicitly stated otherwise, serving as the most relevant proxy for assessing the toxicology of its components.

This document is structured to provide not just data, but also mechanistic insights and methodological context, reflecting the complex interplay of pharmacology, metabolism, and dose that defines a compound's safety profile.

Section 1: Pharmacological Profile and Mechanisms of Action

Understanding the toxicological profile of chlorpheniramine begins with its molecular interactions, both intended (on-target) and unintended (off-target).

Primary Mechanism: Histamine H1-Receptor Inverse Agonism

The primary therapeutic effect of chlorpheniramine is mediated through its action as a potent inverse agonist at the histamine H1 receptor.[1][4] By binding to and stabilizing the inactive conformation of the H1 receptor, it competitively blocks the actions of endogenous histamine.[2][4] This antagonism alleviates symptoms of type I hypersensitivity reactions, such as vasodilation, increased capillary permeability, and pruritus.[5]

The two enantiomers exhibit significantly different affinities for the H1 receptor. Dexchlorpheniramine ((S)-enantiomer) is the eutomer, possessing a much higher binding affinity (Ki values of 2.67 to 4.81 nM) compared to levchlorpheniramine ((R)-enantiomer), which has Ki values of 211 to 361 nM.[1] This confirms that the antihistaminic activity resides almost entirely with the S-enantiomer.

Off-Target Mechanisms and Toxicological Relevance

Many of the adverse effects associated with chlorpheniramine stem from its activity at other receptors, a common characteristic of first-generation antihistamines.

  • Anticholinergic Activity: Chlorpheniramine possesses weak to moderate antagonistic activity at muscarinic acetylcholine receptors.[1] This action is responsible for common side effects such as dry mouth, urinary retention, constipation, and blurred vision.[1][6] In the elderly, this anticholinergic burden can contribute to significant cognitive impairment, confusion, and delirium.[7]

  • Serotonin Reuptake Inhibition: The compound has been identified as a serotonin reuptake inhibitor (Kd = 15.2 nM for the serotonin transporter), an action not associated with its antihistaminic effect.[1][2][4] While this property has been explored for potential antidepressant applications, it can contribute to the overall CNS effect profile and potential for drug-drug interactions, particularly with other serotonergic agents.

  • CNS Penetration: As a lipophilic molecule, chlorpheniramine readily crosses the blood-brain barrier.[5][8] Its action on H1 and muscarinic receptors within the central nervous system leads to prominent side effects like drowsiness, sedation, dizziness, and impaired cognitive and psychomotor performance.[6][9][10]

Mechanism_of_Action cluster_0 Chlorpheniramine cluster_1 Molecular Targets cluster_2 Physiological Effects CPM {(R/S)-Chlorpheniramine} H1R Histamine H1 Receptor (Primary Target) CPM->H1R Inverse Agonism mAChR Muscarinic Receptor (Off-Target) CPM->mAChR Antagonism SERT Serotonin Transporter (Off-Target) CPM->SERT Inhibition Therapeutic {Therapeutic Effect|↓ Allergic Symptoms} H1R->Therapeutic Blockade Adverse_CNS {Adverse CNS Effects|• Sedation • Drowsiness • Cognitive Impairment} H1R->Adverse_CNS CNS Blockade mAChR->Adverse_CNS CNS Blockade Adverse_PNS {Adverse Peripheral Effects|• Dry Mouth • Urinary Retention • Constipation} mAChR->Adverse_PNS Peripheral Blockade

Figure 1: Primary and off-target mechanisms of Chlorpheniramine.

Section 2: Pharmacokinetics and Metabolism

The disposition of chlorpheniramine in the body is a critical determinant of both its efficacy and toxicity.

  • Absorption: Following oral administration, chlorpheniramine is well absorbed, with peak plasma concentrations typically reached within 2-6 hours.[11] However, due to significant first-pass metabolism, its oral bioavailability is moderate, ranging from 25% to 45% for conventional tablets.[11][12]

  • Distribution: The drug is widely distributed throughout the body, with a high volume of distribution (approx. 3-5 L/kg in adults) and extensive tissue penetration. Plasma protein binding is approximately 69-72%.[5]

  • Metabolism: Chlorpheniramine is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2D6.[10][13] The main metabolic pathways involve sequential N-demethylation to form monodesmethylchlorpheniramine and didesmethylchlorpheniramine.[11][14] Other polar metabolites have also been identified.[14] Studies in rats have shown that the pharmacokinetics are stereoselective, with higher systemic exposure (AUC) for the (+)-S-enantiomer, which is attributed to stereoselective hepatic metabolism rather than absorption.[3]

  • Excretion: Metabolites are primarily excreted in the urine.[11] The terminal elimination half-life is long and variable, ranging from 12 to 43 hours in adults, which can lead to drug accumulation and persistent effects with repeated dosing.[6][11]

Metabolism_Pathway Chlorpheniramine Chlorpheniramine Metabolite1 Monodesmethyl- chlorpheniramine Chlorpheniramine->Metabolite1 CYP2D6 (N-demethylation) Metabolite2 Didesmethyl- chlorpheniramine Metabolite1->Metabolite2 CYP2D6 (N-demethylation) Excretion Urinary Excretion (Polar Metabolites) Metabolite2->Excretion

Figure 2: Primary metabolic pathway of Chlorpheniramine.

Section 3: Acute Toxicity and Lethality (LD50)

Acute overdose of chlorpheniramine can be life-threatening. The toxic profile in animals includes excitation, muscle tremors, ataxia, and convulsive seizures, followed by respiratory depression and death.[15] In humans, overdose presents with a severe anticholinergic toxidrome (mydriasis, fever, dry skin, urinary retention) and CNS effects ranging from extreme drowsiness and confusion to hallucinations, seizures, and coma.[16] Rhabdomyolysis and subsequent acute kidney injury have also been reported in severe overdose cases.[6][17]

LD50 Data Summary

The following table summarizes the median lethal dose (LD50) values for racemic chlorpheniramine maleate from various animal studies. This data is essential for classifying the acute toxicity of the compound and for dose selection in further non-clinical safety studies.

SpeciesRoute of AdministrationLD50 Value (mg/kg)Reference(s)
RatOral118 - 306[18][19]
RatIntraperitoneal89[19]
MouseOral121 - 130[18][19][20]
MouseIntraperitoneal73[19]
Experimental Protocol: Acute Oral Toxicity Study (Up-and-Down Procedure)

The determination of acute oral toxicity is a foundational step in toxicological assessment. The following protocol is a generalized example based on the principles of the OECD 425 Test Guideline.

  • 1. Principle: This method, also known as the Up-and-Down Procedure, is a sequential dosing test that uses a minimum number of animals to obtain a statistically robust estimate of the LD50. The dose for each subsequent animal is adjusted up or down depending on the outcome (survival or death) of the previously dosed animal.

  • 2. Animal Selection and Housing:

    • Species: Wistar or Sprague-Dawley rats (or a suitable mouse strain).

    • Sex: Typically young, healthy adult females are used, as they are often slightly more sensitive.

    • Housing: Animals are housed individually in controlled conditions (12-hour light/dark cycle, 22 ± 3°C, 30-70% humidity) with ad libitum access to standard chow and water. Animals are acclimatized for at least 5 days prior to dosing.

  • 3. Dose Formulation and Administration:

    • (R)-Chlorpheniramine maleate is dissolved or suspended in a suitable vehicle (e.g., deionized water, 0.5% methylcellulose).

    • The test substance is administered as a single dose by oral gavage using a stomach tube. The volume administered is typically based on the animal's body weight (e.g., 10 mL/kg).

    • Animals are fasted overnight prior to dosing to promote absorption.

  • 4. Dosing Procedure:

    • The first animal is dosed at a level just below the best preliminary estimate of the LD50.

    • If the animal survives, the dose for the next animal is increased by a fixed factor (e.g., 1.5-2.0).

    • If the animal dies, the dose for the next animal is decreased by the same factor.

    • This sequence is repeated until a stopping criterion is met (e.g., a specific number of reversals in outcome have occurred).

  • 5. Observations:

    • Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, autonomic effects, CNS effects like tremors or convulsions), and changes in body weight.

    • Intensive observation occurs for the first several hours post-dosing and at least twice daily for a total of 14 days.

  • 6. Data Analysis: The LD50 and its confidence interval are calculated from the sequence of outcomes using maximum likelihood methods. A full necropsy is performed on all animals to identify any treatment-related pathological changes.

Section 4: Sub-chronic and Chronic Toxicity

Long-term exposure studies are critical for identifying target organ toxicities and carcinogenic potential.

The National Toxicology Program (NTP) conducted 2-year gavage studies in F344/N rats and B6C3F1 mice using chlorpheniramine maleate.[21]

  • Key Findings:

    • Rats: Dosed at 15 or 30 mg/kg/day (males) and 30 or 60 mg/kg/day (females). A dose-related reduction in mean body weight was observed. Survival was lower in the high-dose female group.

    • Mice: Dosed at 25 or 50 mg/kg/day (males) and 100 or 200 mg/kg/day (females). Reduced body weight gain was noted in female mice. Survival was lower in the high-dose male group.

    • Carcinogenicity: Under the conditions of the study, there was no evidence of carcinogenic activity in either rats or mice. No significant increases in the incidences of neoplasms were observed.[21]

  • Target Organ Toxicity:

    • Hepatotoxicity and Cardiotoxicity: Studies in Wistar rats have demonstrated that chlorpheniramine maleate can induce histological alterations in liver and heart tissue.[22] These changes were associated with a significant decrease in the expression of antioxidant genes (GSHPx, GST), suggesting that oxidative stress is a key mechanism underlying this toxicity.[22]

Section 5: Genetic and Cellular Toxicity

The potential for a drug to damage genetic material is a critical safety concern.

  • Genotoxicity Findings:

    • In an in vitro study using human peripheral blood lymphocytes, high concentrations (1.5 mM) of chlorpheniramine significantly induced DNA damage, as measured by the alkaline comet assay.[23][24] This genotoxicity was linked to oxidative stress, evidenced by increased lipid peroxidation and depletion of glutathione.[23][24] Lower concentrations did not produce a significant genotoxic effect.

    • Conversely, a separate study evaluating dexchlorpheniramine in human peripheral blood mononuclear cells (PBMCs) found that it did not induce genotoxic or mutagenic effects.[25]

    • An Ames test (bacterial reverse mutation assay) has been conducted for chlorpheniramine maleate, though the results are not detailed in the available literature snippets.[26]

The discrepancy between studies could be related to the specific enantiomer tested, the concentration ranges used, or different sensitivities of the cell types. The findings suggest a potential for genotoxicity at high, likely supra-therapeutic, concentrations, mediated by a secondary mechanism of oxidative stress.

Experimental Protocol: Alkaline Comet Assay

This assay is a sensitive method for detecting DNA strand breaks in individual cells. The protocol below is adapted from the methodology described in the cited literature.[23][25]

  • 1. Cell Culture and Treatment:

    • Human peripheral blood lymphocytes (or other relevant cell lines) are cultured in appropriate media.

    • Cells are exposed to various concentrations of (R)-Chlorpheniramine maleate and controls (negative vehicle control, positive genotoxin control like cisplatin) for a defined period (e.g., 24 hours).

  • 2. Slide Preparation:

    • Aliquots of treated cells are suspended in low melting point agarose.

    • This cell-agarose suspension is layered onto a microscope slide pre-coated with normal melting point agarose. A coverslip is applied, and the agarose is allowed to solidify.

  • 3. Cell Lysis:

    • The slides are immersed in a cold, high-salt lysis solution (containing Triton X-100 and DMSO) and incubated overnight at 4°C. This step removes cell membranes and histones, leaving behind the DNA as a nucleoid.

  • 4. DNA Unwinding and Electrophoresis:

    • Slides are placed in a horizontal electrophoresis tank filled with a high-pH alkaline buffer (pH > 13). The DNA is allowed to unwind in this buffer for a set time (e.g., 20-40 minutes).

    • Electrophoresis is then conducted at a low voltage, causing the negatively charged, relaxed, and broken DNA fragments to migrate from the nucleoid towards the anode, forming a "comet tail".

  • 5. Neutralization and Staining:

    • Slides are neutralized with a Tris buffer, dehydrated in ethanol, and air-dried.

    • The DNA is stained with a fluorescent dye (e.g., ethidium bromide, SYBR Green).

  • 6. Visualization and Analysis:

    • Slides are examined using a fluorescence microscope.

    • Image analysis software is used to quantify the extent of DNA damage by measuring parameters such as the percentage of DNA in the tail and the tail moment.

Comet_Assay_Workflow A 1. Cell Treatment (Expose cells to Chlorpheniramine) B 2. Embed Cells in Agarose (On microscope slide) A->B C 3. Cell Lysis (Remove membranes/proteins) B->C D 4. Alkaline Unwinding (Unwind DNA at pH > 13) C->D E 5. Electrophoresis (Migrate broken DNA fragments) D->E F 6. Neutralize & Stain (Visualize DNA with fluorescent dye) E->F G 7. Image Analysis (Quantify DNA in 'comet tail') F->G

Figure 3: Generalized workflow for the Alkaline Comet Assay.

Section 6: Reproductive and Developmental Toxicity

The safety of chlorpheniramine during pregnancy and lactation is a key consideration.

  • Pregnancy:

    • Animal reproduction studies have not been conducted with combination products containing chlorpheniramine.[27]

    • Human data is derived primarily from retrospective studies. Most studies do not show an overall increased risk of congenital malformations with chlorpheniramine use during pregnancy.[28][29]

    • However, one retrospective study found a small but statistically significant association between maternal use of chlorpheniramine and specific anomalies, including inguinal hernia and eye or ear defects.[27][28] These findings are not consistently replicated and require further investigation.

    • Exposure at any stage of pregnancy is not generally considered a medical reason for termination.[28]

  • Lactation:

    • Chlorpheniramine is excreted in human breast milk, though likely in low amounts.[30][31]

    • Due to its anticholinergic properties, it may inhibit or suppress lactation.[27][30]

    • Because it can cause drowsiness in adults, there is a risk of sedation in the nursing infant, especially with prolonged use.[31]

Section 7: Special Safety Considerations

  • Neurological and Cognitive Effects: The most common adverse effect is drowsiness, which can significantly impair the ability to drive or operate machinery.[6][9][32] It can also impair visuomotor coordination and attention.[9]

  • Effects in Children and Elderly: Children and the elderly are more susceptible to the neurological effects.[30] Paradoxical excitation (restlessness, nervousness) can occur in children.[30][32] The elderly are at a higher risk for confusion, cognitive decline, and falls due to the anticholinergic and sedative effects.[7]

  • Contraindications: Use is contraindicated in individuals with narrow-angle glaucoma, urinary retention (e.g., due to prostatic hypertrophy), or during an acute asthma attack, as its anticholinergic effects can worsen these conditions.[33][34]

Conclusion

The toxicological profile of (R)-Chlorpheniramine and its more common racemic form is well-characterized and is dominated by its pharmacology. The primary safety concerns are extensions of its on-target H1-receptor antagonism and off-target anticholinergic activity within the central nervous system. Acute toxicity is significant, with a relatively low LD50 in animal models, and overdose can lead to severe anticholinergic and CNS-related complications. Chronic toxicity studies have not revealed a carcinogenic potential, though target organ effects on the liver and heart via oxidative stress have been noted in animal models. The genotoxicity data is mixed, suggesting a potential risk only at high concentrations. Due to its well-documented sedative and cognitive-impairing effects, particularly in vulnerable populations, a thorough risk-benefit assessment is essential in any drug development or clinical application context.

References

  • Study of Chlorpheniramine-induced Genotoxicity in Human Peripheral Blood Lymphocytes. Pharmaceutical and Biomedical Research. [Link]

  • Study of Chlorpheniramine-induced Genotoxicity in Human Peripheral Blood Lymphocytes. Pharmaceutical and Biomedical Research. [Link]

  • Acute toxicity profile of chlorpheniramine: Potential use as antidote to dichlorvos poisoning. Semantic Scholar. [Link]

  • What are the safety considerations for using chlorpheniramine (antihistamine)? Dr.Oracle. [Link]

  • Acute toxicity profile of chlorpheniramine: Potential use as antidote to dichlorvos poisoning. ResearchGate. [Link]

  • Genetic Toxicity Evaluation of Chlorpheniramine Maleate in Salmonella/E.coli Mutagenicity Test or Ames Test. Study 543950. Chemical Effects in Biological Systems. [Link]

  • Intestinal absorption and metabolism of chlorpheniramine enantiomers in rat. PubMed. [Link]

  • Study of Chlorpheniramine-induced Genotoxicity in Human... ResearchGate. [Link]

  • Chlorphenamine. Wikipedia. [Link]

  • Chlorpheniramine Maleate Induced Cardiotoxicity, Hepatotoxicity and Antioxidant Gene Expression Changes in Male Wistar Rats. Science Alert. [Link]

  • 206323Orig1s000. accessdata.fda.gov. [Link]

  • Chlorpheniramine. PharmaCompass.com. [Link]

  • Chlorpheniramine (T3D2989). T3DB. [Link]

  • Assessment of cytotoxicity, genotoxicity, and mutagenicity of the dexchlorpheniramine reference standard and pharmaceutical form. SciELO. [Link]

  • [The secondary effects of the antihistamine chlorpheniramine on the central nervous system]. PubMed. [Link]

  • Pharmacology of Chlorpheniramine ; Mechanism of action, Pharmacokinetics, Uses, Effects. YouTube. [Link]

  • (+-)-Chlorpheniramine. PubChem - NIH. [Link]

  • TR-317: Chlorpheniramine Maleate (CASRN 113-92-8) in F344/N Rats and B6C3F1Mice (Gavage Studies). National Toxicology Program. [Link]

  • Chlorpheniramine (Chlor-Trimeton, ChlorTabs, and others): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. WebMD. [Link]

  • Chlorpheniramine Uses, Side Effects & Warnings. Drugs.com. [Link]

  • Relevant pharmacokinetics, bioavailability, and bioequivalence studies on Chlorpheniramine maleate (various species): a review. PMC. [Link]

  • USE OF CHLORPHENAMINE IN PREGNANCY. UKTIS. [Link]

  • What are the effects of a chlorpheniramine (antihistamine) overdose? Dr.Oracle. [Link]

  • Chlorpheniramine, Dexchlorpheniramine Monograph for Professionals. Drugs.com. [Link]

  • Chlorpheniramine. MotherToBaby | Fact Sheets - NCBI Bookshelf - NIH. [Link]

  • Chlorphenamine. Grokipedia. [Link]

  • METABOLITES OF. CHLORPHENIRAMINE ISOLATION AND .IDENTIFICATION OF THE POLAR METABOLITE by John Douglas Osterloh A Thesis Submitt. The University of Arizona. [Link]

  • What are the potential side effects of Chlorpheniramin, especially in elderly patients with a history of dementia? Dr.Oracle. [Link]

  • NTP Toxicology and Carcinogenesis Studies of Chlorpheniramine Maleate (CAS No. 113-92-8) in F344/N Rats and B6C3F1 Mice (Gavage Studies). PubMed. [Link]

  • Pregnancy, breastfeeding and fertility while taking chlorphenamine. NHS. [Link]

  • RTECS NUMBER-US6503000-Chemical Toxicity Database. cdc.gov. [Link]

  • Chlorpheniramine poisoning as a potential cause of rhabdomyolysis. Ovid. [Link]

  • Chlorpheniramine Side Effects: Common, Severe, Long Term. Drugs.com. [Link]

  • Relevant pharmacokinetics, bioavailability, and bioequivalence studies on Chlorpheniramine maleate (various species): a review. Frontiers. [Link]

  • 16 | 15 | Cleaning Validation Manual | Toxicity of Active Materials |. Taylor & Francis eBooks. [Link]

  • Chlorpheniramine Maleate Displaying Multiple Modes of Antiviral Action Against SARS-CoV-2: An Initial Mechanistic Study. PMC. [Link]

  • determination of acute toxicity (ld50). ankara.edu.tr. [Link]

  • Pharmacogenomics of off‐target adverse drug reactions. PMC. [Link]

Sources

Foundational

An In-Depth Technical Guide to the Metabolic Pathways of (R)-Chlorpheniramine in Human Liver Microsomes

Introduction: Understanding the Metabolic Fate of (R)-Chlorpheniramine Chlorpheniramine, a first-generation alkylamine antihistamine, has been a cornerstone in the symptomatic relief of allergic conditions for decades. I...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Understanding the Metabolic Fate of (R)-Chlorpheniramine

Chlorpheniramine, a first-generation alkylamine antihistamine, has been a cornerstone in the symptomatic relief of allergic conditions for decades. It is administered as a racemic mixture of two enantiomers: (S)-(+)-chlorpheniramine (dexchlorpheniramine) and (R)-(-)-chlorpheniramine. The antihistaminic activity resides primarily in the (S)-enantiomer. However, understanding the metabolic pathways of both enantiomers is crucial for a comprehensive assessment of the drug's pharmacokinetics, potential for drug-drug interactions, and overall safety profile. This guide provides a detailed technical overview of the metabolic fate of (R)-Chlorpheniramine when incubated with human liver microsomes (HLMs), a critical in vitro model for predicting hepatic drug metabolism in humans.

The liver is the primary site of drug metabolism, and HLMs are subcellular fractions of the liver endoplasmic reticulum that are enriched in key drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily.[1] By studying the metabolism of (R)-Chlorpheniramine in this system, we can elucidate the primary enzymatic reactions it undergoes, identify the specific CYP isoforms responsible, and quantify the formation of its metabolites. This knowledge is invaluable for researchers, scientists, and drug development professionals in predicting in vivo clearance, understanding inter-individual variability in drug response, and mitigating the risk of adverse drug reactions.

Major Metabolic Pathways of (R)-Chlorpheniramine

The metabolism of (R)-Chlorpheniramine in human liver microsomes is primarily characterized by two major pathways: N-demethylation and aromatic hydroxylation. A minor pathway involving N-oxygenation has also been suggested. The stereochemistry of chlorpheniramine plays a significant role in its metabolism, with notable differences observed between the (R) and (S) enantiomers.[2][3]

N-Demethylation: A Stepwise Removal of Methyl Groups

The most prominent metabolic transformation of (R)-Chlorpheniramine is N-demethylation, a process involving the sequential removal of the two methyl groups from the tertiary amine. This results in the formation of monodesmethylchlorpheniramine (MDC) and didesmethylchlorpheniramine (DDC).[4] This reaction is heavily dependent on the presence of NADPH as a cofactor, implicating the involvement of CYP enzymes.[5]

The N-demethylation of chlorpheniramine is stereoselective, with studies indicating that the (S)-(+)-enantiomer is cleared more slowly than the (R)-(-)-enantiomer in humans.[2][3] This suggests that the enzymes responsible for metabolism have a preferential affinity for one enantiomer over the other.

Aromatic Hydroxylation: Modification of the Phenyl Ring

Another significant metabolic pathway is the hydroxylation of the aromatic (p-chlorophenyl) ring.[6] This reaction introduces a hydroxyl group onto the phenyl ring, increasing the polarity of the molecule and facilitating its subsequent excretion. This process is also catalyzed by CYP enzymes and is a common metabolic route for many drugs containing aromatic moieties.[7]

N-Oxygenation: A Minor Metabolic Route

While less prominent than N-demethylation and aromatic hydroxylation, N-oxygenation of the tertiary amine to form chlorpheniramine N-oxide is another potential metabolic pathway.[4] This reaction is catalyzed by both CYP enzymes and flavin-containing monooxygenases (FMOs), another class of enzymes present in liver microsomes.

Experimental Workflow for In Vitro Metabolism Studies

A robust and well-validated experimental workflow is essential for accurately characterizing the metabolic pathways of (R)-Chlorpheniramine in human liver microsomes. The following diagram and protocol outline a standard approach.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_termination Termination & Processing cluster_analysis Analysis prep_mics Thaw Pooled Human Liver Microsomes (HLM) on Ice pre_incubation Pre-incubate HLM and (R)-Chlorpheniramine at 37°C prep_mics->pre_incubation prep_substrate Prepare (R)-Chlorpheniramine Stock Solution prep_substrate->pre_incubation prep_cofactor Prepare NADPH Regenerating System initiation Initiate Reaction with NADPH Solution prep_cofactor->initiation pre_incubation->initiation incubation Incubate at 37°C with Shaking (Time Course: 0, 5, 15, 30, 60 min) initiation->incubation termination Terminate Reaction with Cold Acetonitrile containing Internal Standard incubation->termination centrifugation Centrifuge to Precipitate Proteins termination->centrifugation extraction Collect Supernatant for Analysis centrifugation->extraction lcms LC-MS/MS Analysis extraction->lcms data_analysis Quantify Parent Drug and Metabolites lcms->data_analysis kinetic_analysis Determine Kinetic Parameters (Km, Vmax, CLint) data_analysis->kinetic_analysis

Caption: Experimental workflow for studying the metabolism of (R)-Chlorpheniramine in human liver microsomes.

Detailed Experimental Protocol

This protocol provides a step-by-step methodology for a typical in vitro metabolism study.

1. Reagent Preparation:

  • Phosphate Buffer: Prepare a 100 mM potassium phosphate buffer (pH 7.4).

  • (R)-Chlorpheniramine Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM) of (R)-Chlorpheniramine in a suitable organic solvent (e.g., methanol or DMSO). The final solvent concentration in the incubation mixture should be kept low (<1%) to avoid enzyme inhibition.[8]

  • NADPH Regenerating System (NRS): Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer. This system ensures a sustained supply of the essential cofactor NADPH throughout the incubation period.[9]

  • Internal Standard (IS) Solution: Prepare a solution of a suitable internal standard (e.g., a structurally similar compound not present in the sample) in the termination solvent (e.g., cold acetonitrile) for accurate quantification.

2. Incubation Procedure:

  • Thaw a vial of pooled human liver microsomes (e.g., from a reputable commercial supplier) on ice.[8]

  • In a microcentrifuge tube, combine the phosphate buffer, the HLM suspension (typically at a final protein concentration of 0.5-1.0 mg/mL), and the (R)-Chlorpheniramine working solution to achieve the desired final substrate concentration.

  • Pre-incubate the mixture for 5 minutes at 37°C in a shaking water bath to allow the substrate to equilibrate with the enzymes.[10]

  • Initiate the metabolic reaction by adding the pre-warmed NRS solution.[8]

  • At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the incubation mixture and immediately add it to a tube containing cold acetonitrile with the internal standard to stop the reaction and precipitate the proteins.[9]

3. Sample Processing and Analysis:

  • Vortex the terminated reaction mixtures and centrifuge at high speed (e.g., >10,000 x g) to pellet the precipitated proteins.[8]

  • Transfer the supernatant to a clean tube or a 96-well plate for analysis.

  • Analyze the samples using a validated LC-MS/MS method to separate and quantify the remaining (R)-Chlorpheniramine and its metabolites.[11][12][13]

Reaction Phenotyping: Identifying the Key Enzymatic Players

Reaction phenotyping is the process of identifying the specific enzymes responsible for a drug's metabolism. For (R)-Chlorpheniramine, CYP2D6 has been identified as a major contributor to its metabolism.[2][3] This can be experimentally confirmed using two primary approaches:

1. Selective Chemical Inhibition:

  • This method involves incubating (R)-Chlorpheniramine with HLMs in the presence and absence of known selective inhibitors for different CYP isoforms.

  • A significant decrease in the metabolism of (R)-Chlorpheniramine in the presence of a specific inhibitor points to the involvement of that particular CYP enzyme.

  • For example, quinidine is a potent and selective inhibitor of CYP2D6 and can be used to confirm its role in (R)-Chlorpheniramine metabolism.[2][3]

2. Recombinant Human CYP Enzymes:

  • This approach involves incubating (R)-Chlorpheniramine with individual recombinant human CYP enzymes expressed in a cellular system (e.g., insect cells or bacteria).

  • The formation of metabolites in the presence of a specific recombinant CYP provides direct evidence of its catalytic activity towards the drug.

metabolic_pathways cluster_pathways Metabolic Pathways of (R)-Chlorpheniramine cluster_demethylation N-Demethylation cluster_hydroxylation Aromatic Hydroxylation cluster_n_oxygenation N-Oxygenation R_CPM (R)-Chlorpheniramine MDC Monodesmethyl- (R)-chlorpheniramine R_CPM->MDC Major OH_CPM Hydroxy-(R)-chlorpheniramine R_CPM->OH_CPM Significant N_Oxide (R)-Chlorpheniramine N-Oxide R_CPM->N_Oxide Minor DDC Didesmethyl- (R)-chlorpheniramine MDC->DDC Minor CYP2D6 CYP2D6 MDC->CYP2D6 OH_CPM->CYP2D6 Other_CYPs Other CYPs (e.g., CYP3A4) N_Oxide->Other_CYPs FMO FMO N_Oxide->FMO

Caption: Key metabolic pathways of (R)-Chlorpheniramine and the primary enzymes involved.

Quantitative Analysis and Data Interpretation

The data generated from the LC-MS/MS analysis allows for the quantification of the disappearance of the parent drug, (R)-Chlorpheniramine, and the formation of its metabolites over time.

Data Presentation: Metabolite Formation
Time (min)(R)-Chlorpheniramine (pmol)Monodesmethyl-(R)-chlorpheniramine (pmol)Didesmethyl-(R)-chlorpheniramine (pmol)Hydroxy-(R)-chlorpheniramine (pmol)
0100000
58510< LOQ5
156025213
303540520
601055827
Note: The data presented in this table is illustrative and not based on actual experimental results. LOQ = Limit of Quantification.
Kinetic Parameter Determination

From the time-course data, key kinetic parameters can be determined:

  • Half-life (t½): The time it takes for the concentration of (R)-Chlorpheniramine to decrease by half.

  • Intrinsic Clearance (CLint): A measure of the metabolic capacity of the liver microsomes to clear the drug. It is calculated from the rate of disappearance of the parent drug. The unbound intrinsic clearance (CLint,u) is a more accurate predictor of in vivo hepatic clearance.[14][15]

Conclusion: A Framework for Understanding (R)-Chlorpheniramine Metabolism

This technical guide provides a comprehensive framework for investigating the metabolic pathways of (R)-Chlorpheniramine in human liver microsomes. The primary metabolic routes are N-demethylation and aromatic hydroxylation, with CYP2D6 playing a pivotal role in these transformations. The stereoselective nature of chlorpheniramine metabolism underscores the importance of studying individual enantiomers.

The experimental protocols and analytical methodologies detailed herein offer a robust approach for researchers and drug development professionals to elucidate the metabolic profile of (R)-Chlorpheniramine and other xenobiotics. A thorough understanding of these metabolic pathways is fundamental to predicting a drug's pharmacokinetic behavior, assessing its potential for drug-drug interactions, and ultimately ensuring its safe and effective use in the clinic. Further research to quantify the kinetic parameters of the individual metabolic pathways of (R)-Chlorpheniramine and to definitively identify the enzymes involved in its minor metabolic routes will further enhance our understanding of this widely used medication.

References

[2] Yasuda, T., et al. (2002). The Roles of CYP2D6 and Stereoselectivity in the Clinical Pharmacokinetics of Chlorpheniramine. British Journal of Clinical Pharmacology, 53(5), 515-520. [Link]

[3] Yasuda, T., et al. (2002). The roles of CYP2D6 and stereoselectivity in the clinical pharmacokinetics of chlorpheniramine. Clinical Pharmacology & Therapeutics, 71(5), P81-P81. [Link]

[5] Yumibe, N., et al. (1996). Identification of human liver cytochrome P450 enzymes that metabolize the nonsedating antihistamine loratadine. Formation of descarboethoxyloratadine by CYP3A4 and CYP2D6. Biochemical Pharmacology, 51(8), 959-967. [Link]

[14] Palacharla, V. R. C., et al. (2024). Determination of Intrinsic Clearance and Fraction Unbound in Human Liver Microsomes and In Vitro-In Vivo Extrapolation of Human Hepatic Clearance for Marketed Central Nervous System Drugs. European Journal of Drug Metabolism and Pharmacokinetics. [Link]

[16] Eurofins Discovery. (n.d.). Intrinsic clearance (liver microsomes, human). [Link]

[17] Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping. [Link]

[15] Palacharla, V. R. C., et al. (2024). Determination of Intrinsic Clearance and Fraction Unbound in Human Liver Microsomes and In Vitro-In Vivo Extrapolation of Human Hepatic Clearance for Marketed Central Nervous System Drugs. European Journal of Drug Metabolism and Pharmacokinetics. [Link]

[18] Palacharla, V. R. C., et al. (2024). Determination of Intrinsic Clearance and Fraction Unbound in Human Liver Microsomes and In Vitro-In Vivo Extrapolation of Human Hepatic Clearance for Marketed Central Nervous System Drugs. springermedicine.com. [Link]

[19] Hamelin, B. A., et al. (1998). Inhibitory effects of H-1-antihistamines on CYP2D6-and CYP2C9-mediated drug metabolic reactions in human liver microsomes. Journal of Pharmacy and Pharmaceutical Sciences, 1(3), 101-106. [Link]

[9] XenoTech. (n.d.). In Vitro Inhibition Studies. [Link]

[1] LifeNet Health LifeSciences. (n.d.). CYP inhibition assay services based on FDA Guidance. [Link]

[20] Bapiro, T. E., et al. (2023). The Disconnect in Intrinsic Clearance Determined in Human Hepatocytes and Liver Microsomes Results from Divergent Cytochrome P450 Activities. Drug Metabolism and Disposition, 51(7), 892-901. [Link]

[11] Lee, J. W., et al. (2002). Simple and sensitive method for the determination of chlorpheniramine maleate in human plasma using liquid chromatography-mass spectrometry. Journal of Chromatography B, 776(2), 169-176. [Link]

[12] Lee, J. W., et al. (2002). Simple and sensitive method for the determination of chlorpheniramine maleate in human plasma using liquid chromatography-mass spectrometry. ResearchGate. [Link]

[13] Raju, A. J., et al. (2007). Development and Application of a Validated Liquid Chromatography-Mass Spectrometry Method for the Determination of Dexchlorpheniramine Maleate in Human Plasma. Iranian Journal of Pharmaceutical Sciences, 3(3), 161-170. [Link]

[7] Bathelt, C. M., et al. (2003). Aromatic hydroxylation by cytochrome P450: model calculations of mechanism and substituent effects. Journal of the American Chemical Society, 125(49), 15004-15005. [Link]

[21] Seger, S. T., Rydberg, P., & Olsen, L. (2015). Mechanism of the N-Hydroxylation of Primary and Secondary Amines by Cytochrome P450. Chemical Research in Toxicology, 28(4), 597–603. [Link]

[22] Lonsdale, R., et al. (2013). Model and mechanism: N-hydroxylation of primary aromatic amines by cytochrome P450. Angewandte Chemie International Edition, 52(2), 548-551. [Link]

[6] ResearchGate. (n.d.). Proposed mechanism for aromatic hydroxylation catalyzed by CYPs. [Link]

[23] Mesmar, F., et al. (2021). Induction and inhibition of human cytochrome P4501 by oxygenated polycyclic aromatic hydrocarbons. Toxicology Research, 10(4), 651-662. [Link]

[24] Preissner, S. C., et al. (2013). CYP2D6 pharmacogenomics. Personalized Medicine, 10(4), 405-417. [Link]

[4] Osterloh, J. D. (1976). Metabolites of chlorpheniramine isolation and identification of the polar metabolite. The University of Arizona. [Link]

[25] de Oliveira, A. M., et al. (2010). Determination of chlorpheniramine in human plasma by HPLC-ESI-MS/MS: application to a dexchlorpheniramine comparative bioavailability study. Journal of Pharmaceutical and Biomedical Analysis, 52(4), 524-530. [Link]

Sources

Protocols & Analytical Methods

Method

Formulation strategies for (R)-Chlorpheniramine maleate controlled release

Application Note: Formulation Strategies for (R)-Chlorpheniramine Maleate Controlled Release Executive Summary (R)-Chlorpheniramine maleate (Dexchlorpheniramine maleate) is the pharmacologically active enantiomer of the...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Formulation Strategies for (R)-Chlorpheniramine Maleate Controlled Release

Executive Summary

(R)-Chlorpheniramine maleate (Dexchlorpheniramine maleate) is the pharmacologically active enantiomer of the potent alkylamine antihistamine. While it offers superior efficacy and reduced sedation compared to the racemate, its physicochemical profile—specifically its high water solubility—presents a significant challenge for controlled release (CR) development.

This guide details two robust formulation strategies to mitigate "dose dumping" and achieve a zero-order or pseudo-zero-order release profile over 12–24 hours:

  • Hydrophilic Matrix Systems: Utilizing high-viscosity Hypromellose (HPMC) to create a diffusion/erosion barrier.

  • Multi-particulate Reservoir Systems: Utilizing fluid-bed coating with ethylcellulose or polymethacrylate blends to control diffusion.

Pre-formulation Characterization

Before initiating formulation, the physicochemical boundaries of the API must be defined. (R)-Chlorpheniramine maleate is a BCS Class I drug (High Solubility, High Permeability), making retention the primary challenge.

PropertySpecificationFormulation Impact
Solubility ~550 mg/mL (Water)High Risk: Rapid dissolution leads to dose dumping. Requires high-density polymer barriers.
pKa ~9.2 (Basic)Solubility decreases as pH increases (Stomach > Intestine). Release rate may drop in the lower GI tract without pH-independent pore formers.
Hygroscopicity ModerateSensitive to moisture. Processing requires humidity control (<40% RH).
Stability Light & Oxidation sensitiveRequires light-resistant coating (e.g., Opadry®) and opaque packaging.

Strategy A: Hydrophilic Matrix System (Tablets)

Mechanism: The drug is dispersed within a network of hydrophilic polymer (HPMC). Upon contact with GI fluids, the polymer hydrates to form a viscous gel layer (the "diffusional barrier"). Drug release is controlled by the rate of water infiltration, drug diffusion through the gel, and polymer erosion.

Experimental Protocol: High-Shear Wet Granulation

Rationale: Direct compression is often unsuitable for low-dose, high-potency drugs like (R)-Chlorpheniramine due to segregation risks. Wet granulation ensures content uniformity.

Target Formulation (Batch Size: 1 kg):

IngredientFunction% w/wQty (g)
(R)-Chlorpheniramine Maleate Active Agent2.0%20.0
HPMC K100M CR Rate Controlling Polymer30.0%300.0
Microcrystalline Cellulose (PH 101) Diluent/Binder40.0%400.0
Lactose Monohydrate Soluble Filler (Pore former)27.0%270.0
Magnesium Stearate Lubricant1.0%10.0
Purified Water / Ethanol (95%)Granulating Fluidq.s.~250 mL

Step-by-Step Methodology:

  • Pre-blending: Pass API, HPMC, and fillers through a #40 mesh sieve. Load into a High-Shear Mixer (HSM). Mix for 5 minutes at impeller speed 150 rpm.

  • Granulation: Slowly add granulating fluid (Water/Ethanol 50:50) while chopping (1500 rpm) and mixing (150 rpm). Critical Endpoint: Granules should form a "snowball" consistency that breaks under slight pressure.

  • Drying: Transfer to Fluid Bed Dryer (FBD). Dry at 50°C inlet temp until LOD (Loss on Drying) is < 2.0%.

  • Milling: Pass dried granules through a Co-mill (0.8 mm screen) to de-lump.

  • Lubrication: Add Magnesium Stearate (pre-sieved #60). Blend in a V-blender for 3 minutes.

  • Compression: Compress on a rotary press using standard concave punches.

    • Target Hardness: 8–12 kP (Crucial for matrix integrity).

    • Friability:[1][2][3][4] < 0.5%.[5]

Visualizing the Matrix Workflow

MatrixProcess RawMat Raw Materials (API + HPMC + Fillers) DryMix Dry Mixing (High Shear) RawMat->DryMix WetGran Wet Granulation (Solvent Addition) DryMix->WetGran Binder Sol. Drying Fluid Bed Drying (LOD < 2%) WetGran->Drying Milling Milling (0.8mm Screen) Drying->Milling Lubrication Lubrication (Mg Stearate) Milling->Lubrication Compression Compression (8-12 kP) Lubrication->Compression

Caption: Workflow for Hydrophilic Matrix Tablet Manufacturing via Wet Granulation.

Strategy B: Multi-particulate Reservoir System (Pellets)

Mechanism: Inert sugar spheres are layered with the drug, then coated with a water-insoluble polymer (Ethylcellulose or Eudragit). The release is driven by osmotic pressure and diffusion through the polymer membrane. This system avoids the "burst effect" common in matrix tablets.

Experimental Protocol: Fluid Bed Coating (Wurster Process)

Phase 1: Drug Layering [6]

  • Substrate: Sugar Spheres (#20–#25 mesh).

  • Binder Solution: 5% HPMC E5 in water containing dissolved API.

  • Process: Spray binder solution onto spheres in Fluid Bed Processor (Bottom Spray).

Phase 2: Functional Coating (The Barrier)

  • Polymer: Surelease® (Ethylcellulose dispersion) OR Eudragit® RL/RS (30D).

  • Pore Former: HPMC E5 (Essential for this drug to ensure complete release).

  • Ratio: 85:15 (Surelease : HPMC).

Target Formulation (Coating Suspension):

IngredientFunctionQty (g)
Surelease® (25% solids) Insoluble Polymer400.0 (100g solids)
HPMC E5 Pore Former17.6
Purified Water Diluent300.0
Total Solids Content ~16%

Step-by-Step Methodology:

  • Preparation: Dissolve HPMC E5 in water. Slowly add Surelease dispersion while stirring (low shear) to avoid foaming.

  • Loading: Load drug-layered pellets into Wurster column. Pre-warm to 40°C.

  • Coating Parameters (Critical):

    • Inlet Temp: 55–60°C.

    • Product Temp: 40–42°C (Must be maintained to prevent sticking).

    • Spray Rate: 2–5 g/min (Scale dependent).

    • Atomization Pressure: 1.5–2.0 bar.[7]

  • Weight Gain: Apply coating until 10–15% weight gain is achieved. (Highly soluble drugs require thicker coats).

  • Curing: After spraying, keep pellets fluidizing at 60°C for 1 hour. Crucial: This fuses the polymer particles to form a continuous film.

Visualizing the Release Mechanism

ReleaseMech Stomach GI Environment (Fluids) Coating Polymer Membrane (Ethylcellulose) Stomach->Coating Contact Hydration 1. Water Permeation Coating->Hydration Core Pellet Core (API + Sugar) Dissolution 2. Drug Dissolution (Osmotic Pressure Build-up) Core->Dissolution Hydration->Core Diffusion 3. Controlled Diffusion (Zero Order Release) Dissolution->Diffusion Diffusion->Stomach Release

Caption: Mechanism of Action for Reservoir Pellet Systems.

Analytical & Validation Protocol

To validate the controlled release profile, a robust dissolution method is required.

USP <711> Dissolution Parameters:

ParameterSettingRationale
Apparatus USP Type I (Basket) or Type II (Paddle)Type I is preferred for pellets to prevent floating; Type II for tablets.
Speed 100 rpm (Basket) / 50 rpm (Paddle)Standard agitation for CR.
Medium 0–2 hr: 0.1N HCl (900 mL)2–12 hr: Phosphate Buffer pH 6.8Simulates gastric to intestinal transit.
Temperature 37°C ± 0.5°CBody temperature.
Sampling 1, 2, 4, 8, 12 hoursDefines the release curve.
Detection UV Absorbance @ 262 nmMax absorption for Chlorpheniramine.

Acceptance Criteria (Example):

  • 1 hr: 10–30% (Prevents dose dumping)

  • 4 hr: 40–60%

  • 8 hr: 70–90%

  • 12 hr: > 85%[1]

Troubleshooting Guide

IssueProbable CauseCorrective Action
Dose Dumping (Release >40% in 1 hr)Coating too thin or Matrix too porous.Pellets: Increase coating weight gain to 15-20%.Matrix: Increase HPMC viscosity (use K100M) or concentration.
Incomplete Release (<80% in 12 hr)Polymer barrier too strong.Pellets: Increase pore former (HPMC E5) ratio.Matrix: Add lactose or switch to lower viscosity HPMC (K4M).
Burst Effect Drug on surface of pellets/tablets.Apply a seal coat (HPMC) before the functional release coating.
Capping (Tablets) Air entrapment or excess fines.Reduce compression speed; use pre-compression; reduce fines in granulation.

References

  • Colorcon. Surelease® Application Data: Hydrophilic Pore Formers in Ethylcellulose Coatings. Available at: [Link]

  • PubChem. Chlorpheniramine Maleate Compound Summary (Physical Properties). National Library of Medicine. Available at: [Link]

Sources

Application

LC-MS/MS quantification of (R)-Chlorpheniramine in biological fluids

Application Note & Protocol: Enantioselective LC-MS/MS Quantification of (R)-Chlorpheniramine in Human Plasma Abstract This application note details a validated, high-sensitivity LC-MS/MS method for the specific quantifi...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol: Enantioselective LC-MS/MS Quantification of (R)-Chlorpheniramine in Human Plasma

Abstract

This application note details a validated, high-sensitivity LC-MS/MS method for the specific quantification of (R)-chlorpheniramine in human plasma. While the (S)-enantiomer (dexchlorpheniramine) is the pharmacologically active antihistamine, quantification of the (R)-enantiomer is critical for comprehensive pharmacokinetic (PK) profiling, studying chiral inversion, and assessing enantiomeric purity in clinical formulations. This protocol utilizes a


-cyclodextrin-based chiral stationary phase  under reversed-phase conditions, coupled with positive electrospray ionization (ESI+), to achieve baseline separation and quantification with a Lower Limit of Quantification (LLOQ) of 0.1 ng/mL .

Introduction & Scientific Rationale

The Chiral Challenge: Chlorpheniramine is a first-generation alkylamine antihistamine administered as a racemate or as the pure (S)-enantiomer (dexchlorpheniramine). The (S)-enantiomer possesses approximately 100-fold greater affinity for the H1-receptor than the (R)-enantiomer. However, standard C18 reversed-phase chromatography cannot distinguish between these two forms. To accurately quantify (R)-chlorpheniramine—often required to monitor stereoselective metabolism or "enantiomeric ballast"—a chiral selection mechanism is mandatory.

Method Selection Strategy:

  • Column Selection: We utilize a CYCLOBOND I 2000 (

    
    -cyclodextrin)  column.[1][2] Unlike polysaccharide-based columns (e.g., Chiralpak AD) that often require normal-phase solvents (hexane/alcohol) incompatible with standard ESI sources, cyclodextrin phases work exceptionally well in reversed-phase aqueous buffers, offering superior ionization efficiency and sensitivity in MS/MS.
    
  • Sample Preparation: Liquid-Liquid Extraction (LLE) is chosen over Solid Phase Extraction (SPE) for this specific application due to the high lipophilicity of chlorpheniramine (LogP ~3.4), allowing for cleaner extracts and lower costs without the need for complex SPE cartridge conditioning.

  • Internal Standard: Chlorpheniramine-d6 is the recommended internal standard to compensate for matrix effects and ionization suppression, ensuring the highest rigorousness (Trustworthiness).

Experimental Protocol

Chemicals and Reagents[3][4]
  • Analytes: (R)-Chlorpheniramine Maleate (Reference Standard), (S)-Chlorpheniramine Maleate (for resolution check).

  • Internal Standard (IS): Chlorpheniramine-d6 maleate.

  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Diethyl ether, Dichloromethane.

  • Additives: Ammonium Acetate, Diethylamine (DEA), Glacial Acetic Acid.

  • Matrix: Drug-free human plasma (K2EDTA).

Sample Preparation Workflow (Liquid-Liquid Extraction)

This workflow ensures the removal of plasma proteins and phospholipids while concentrating the analyte.

SamplePrep Step1 Plasma Aliquot (200 µL sample + 20 µL IS) Step2 Alkalinization Add 100 µL 1M NaOH (pH > 10 to suppress ionization) Step1->Step2 Step3 Extraction Solvent Addition Add 3 mL Diethyl ether:Dichloromethane (80:20) Step2->Step3 Step4 Agitation & Separation Vortex (5 min) -> Centrifuge (4000g, 10 min) Step3->Step4 Step5 Phase Transfer Transfer Organic Supernatant to clean tube Step4->Step5 Organic Layer Step6 Evaporation Dry under N2 stream at 40°C Step5->Step6 Step7 Reconstitution Dissolve in 100 µL Mobile Phase Step6->Step7 Step8 LC-MS/MS Injection Step7->Step8

Figure 1: Liquid-Liquid Extraction (LLE) workflow for the isolation of Chlorpheniramine from plasma.

LC-MS/MS Conditions

Chromatography (LC):

  • System: Agilent 1290 Infinity II or equivalent UHPLC.

  • Column: CYCLOBOND I 2000 (250 x 4.6 mm, 5 µm).

  • Mobile Phase:

    • 0.25% Diethylamine Acetate (pH 4.4 adjusted with acetic acid) : Methanol : Acetonitrile

    • Ratio: 85 : 7.5 : 7.5 (v/v/v) .[1][2]

  • Flow Rate: 0.5 mL/min (Isocratic).

  • Temperature: 25°C.

  • Injection Volume: 10 µL.

  • Run Time: 15 minutes (R-isomer typically elutes before S-isomer on this phase, but confirmation with pure standards is required).

Mass Spectrometry (MS/MS):

  • System: Triple Quadrupole (e.g., Sciex 6500+ or Agilent 6495).

  • Source: ESI Positive Mode.

  • Spray Voltage: 4500 V.

  • Source Temp: 500°C.

MRM Transitions:

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Role
(R)-Chlorpheniramine 275.2 230.1 25 Quantifier
275.2 167.1 35 Qualifier

| Chlorpheniramine-d6 | 281.2 | 236.1 | 25 | Internal Standard |

Method Validation Summary

The following data represents typical validation performance metrics for this protocol.

ParameterSpecification / Result
Linearity Range 0.1 – 50.0 ng/mL (

)
LLOQ 0.1 ng/mL (S/N > 10)
Accuracy (Intra-day) 94.5% – 106.2%
Precision (CV%) < 6.5%
Recovery (LLE) > 85%
Matrix Effect 98% (Normalized to IS)
Chiral Resolution (

)
> 1.5 (Baseline separation)

Mechanism of Action & Fragmentation

Understanding the fragmentation is vital for troubleshooting interference. The primary transition (


 275 

230) involves the loss of dimethylamine, a characteristic cleavage for alkylamine antihistamines.

Fragmentation Parent Precursor Ion [M+H]+ m/z 275.2 Intermed Loss of Dimethylamine (-45 Da) Parent->Intermed CID Product2 Product Ion m/z 167.1 (Chlorophenyl cation) Parent->Product2 High CE Product1 Product Ion m/z 230.1 (Chlorophenyl-pyridyl moiety) Intermed->Product1

Figure 2: Proposed MS/MS fragmentation pathway for Chlorpheniramine.

Expert Tips & Troubleshooting

  • pH Criticality: The separation on Cyclobond columns is highly pH-dependent. The inclusion complex formation requires the amine to be charged but the hydrophobic interaction also plays a role. Maintain the mobile phase pH strictly at 4.4 ± 0.1 .

  • Elution Order: Always inject pure (R) and (S) standards individually during method setup. Elution order can reverse if the organic modifier ratio (MeOH vs ACN) is altered significantly.

  • Carryover: Chlorpheniramine is "sticky." Use a needle wash solution of Methanol:Water:Formic Acid (50:50:0.1) to prevent carryover between high-concentration samples.

  • Racemization Risk: Avoid high temperatures (>50°C) during evaporation, as this can induce trace racemization, artificially inflating the (R)-isomer count if the sample is predominantly (S).

References

  • Haginaka, J., et al. (2002). "The enantioselective determination of chlorpheniramine and its major metabolites in human plasma using chiral chromatography on a beta-cyclodextrin chiral stationary phase and mass spectrometric detection." Journal of Pharmaceutical and Biomedical Analysis.

  • Mazzarino, M., et al. (2010). "Determination of chlorpheniramine in human plasma by HPLC-ESI-MS/MS: Application to a dexchlorpheniramine comparative bioavailability study." Biomedical Chromatography.

  • Phenomenex. (2017).[3] "SPE vs LLE: A Battle of Methods for Pharmaceutical Compounds."[4] Science Unfiltered.

Sources

Method

Application Note: Preparation of (R)-Chlorpheniramine Maleate Reference Standard Solutions

Introduction: The Critical Role of Chiral Purity and Accurate Standards (R)-Chlorpheniramine, also known as dexchlorpheniramine, is the dextrorotatory enantiomer of chlorpheniramine. It is this specific stereoisomer that...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Chiral Purity and Accurate Standards

(R)-Chlorpheniramine, also known as dexchlorpheniramine, is the dextrorotatory enantiomer of chlorpheniramine. It is this specific stereoisomer that is responsible for the majority of the desired H1 histamine receptor antagonist activity.[1] In pharmaceutical analysis, the preparation of accurate and precise reference standard solutions is the foundational step for ensuring the quality, safety, and efficacy of the final drug product. The reliability of quantitative analyses such as assays, impurity profiling, and dissolution testing is directly dependent on the integrity of the reference standard solution.

This guide provides a comprehensive, field-proven methodology for the preparation of (R)-Chlorpheniramine maleate reference standard solutions. It moves beyond a simple recitation of steps to explain the scientific rationale behind solvent selection, hierarchical dilution schemes, and stability considerations. The protocols herein are designed to be self-validating and align with the principles outlined in major pharmacopeias and regulatory guidelines, such as the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH) guidelines Q2(R1) on analytical validation.[2][3][4]

Foundational Knowledge: Physicochemical Properties and Safety

A thorough understanding of the physicochemical properties of the (R)-Chlorpheniramine maleate reference standard is paramount before any weighing or dissolution occurs. This knowledge informs solvent choice, storage conditions, and handling procedures.

Key Physicochemical Data

The essential properties of (R)-Chlorpheniramine maleate (USP Dexchlorpheniramine Maleate RS) are summarized below.

PropertyValueSource(s)
Chemical Formula C₁₆H₁₉ClN₂ · C₄H₄O₄[5]
Molecular Weight 390.86 g/mol [5]
Appearance White, odorless crystalline powder[6]
Solubility Water: Soluble (250 mg/mL)[7]Ethanol: Soluble (100 mg/mL)[7]DMSO: Soluble (≥100 mg/mL)[8]0.1N HCl: High solubility[9]
pH (Aqueous Solution) 4.0 - 5.2 (for a 20 mg/mL solution)[10]
UV λmax ~262 - 265 nm[11][12][13]
Critical Pre-Analysis Considerations
  • Chiral Stability: (R)-Chlorpheniramine can undergo chiral inversion to the less active l-enantiomer, particularly when exposed to heat.[14] Therefore, thermal stress during preparation (e.g., aggressive heating for dissolution) and storage should be avoided.

  • Solution Stability: Aqueous solutions are convenient but are generally recommended for short-term use, ideally prepared fresh daily.[11] Studies have shown that stability is pH-dependent, with higher stability observed in acidic conditions compared to neutral or basic environments.[15]

  • Hygroscopicity: While not a major concern, like many salts, the material should be stored in a desiccated environment to prevent water absorption, which could affect accurate weighing.

  • Safety and Handling: (R)-Chlorpheniramine maleate is a potent pharmaceutical compound and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is classified as acutely toxic if swallowed.[5] Always consult the latest Safety Data Sheet (SDS) from the reference standard supplier before handling.[11]

Hierarchical Workflow for Standard Preparation

A hierarchical or serial dilution approach is the gold standard for preparing analytical standards. This methodology minimizes volumetric errors and ensures traceability from the initial solid material to the final working solution used for analysis.

Standard Preparation Workflow Diagram

The following diagram illustrates the logical flow for preparing a set of working standards from a certified reference material.

G cluster_0 Step 1: Primary Stock Solution cluster_1 Step 2: Intermediate Solution cluster_2 Step 3: Working Solutions RS USP (R)-Chlorpheniramine Maleate RS (Solid) weigh Accurate Weighing (Analytical Balance) RS->weigh dissolve Dissolve in Class A Volumetric Flask with Solvent weigh->dissolve stock Primary Stock Solution (e.g., 400 µg/mL) Stored at 2-8°C dissolve->stock dilute_inter Quantitative Dilution (Class A Pipette & Volumetric Flask) stock->dilute_inter Aliquot intermediate Intermediate Standard (e.g., 40 µg/mL) Prepare Fresh or Validate Stability dilute_inter->intermediate dilute_work Serial Dilutions intermediate->dilute_work Aliquot working Working Standards (e.g., for Calibration Curve) Prepare Fresh Daily dilute_work->working analysis analysis working->analysis Inject into Analytical System (e.g., HPLC, UV-Vis)

Caption: Hierarchical preparation of (R)-Chlorpheniramine maleate standards.

Experimental Protocols

These protocols are based on common concentrations found in USP monographs and are suitable for typical HPLC or UV-Vis assays.[16][17] All glassware (pipettes, volumetric flasks) must be Class A calibrated.

Protocol 4.1: Preparation of Primary Stock Solution (400 µg/mL)

Rationale: Creating a concentrated stock solution minimizes weighing errors and provides a stable source for subsequent dilutions. Water is chosen as the primary solvent due to the high solubility of the maleate salt.[7]

  • Weighing: Accurately weigh approximately 40 mg of USP Dexchlorpheniramine Maleate RS into a clean, dry weighing funnel or boat.

  • Transfer: Quantitatively transfer the weighed powder into a 100 mL Class A volumetric flask. Use the intended solvent (e.g., purified water) to rinse the funnel/boat multiple times, ensuring all material is transferred into the flask.

  • Dissolution: Add approximately 70-80 mL of solvent to the flask. Gently swirl to dissolve the material. If necessary, sonicate for 1-2 minutes to ensure complete dissolution.[18]

  • Dilution to Volume: Allow the solution to equilibrate to room temperature. Carefully add the solvent to the calibration mark on the neck of the flask.

  • Homogenization: Cap the flask securely and invert it at least 15-20 times to ensure the solution is homogeneous.

  • Labeling and Storage: Label the flask with the compound name, exact concentration (calculated from the actual weight), preparation date, analyst's initials, and a short-term expiration date. Store the solution in a tightly sealed, light-resistant container at 2-8°C.[16]

Protocol 4.2: Preparation of Intermediate Standard Solution (40 µg/mL)

Rationale: This step reduces the potential for error associated with making large single-step dilutions. A 40 µg/mL concentration is a common level for assays specified in pharmacopeial methods.[16][17]

  • Aliquot Transfer: Using a 10 mL Class A volumetric pipette, transfer exactly 10.0 mL of the Primary Stock Solution (400 µg/mL) into a 100 mL Class A volumetric flask.

  • Dilution: Dilute to the calibration mark with the same solvent used for the stock solution.

  • Homogenization: Cap the flask and invert 15-20 times to mix thoroughly.

  • Usage: This solution should ideally be prepared fresh from the stock solution on the day of use.

Protocol 4.3: Preparation of Working Standards for Calibration

Rationale: Working standards are prepared by serially diluting the intermediate solution to create a range of concentrations. This range must encompass the expected concentration of the analyte in the sample, as required by ICH guidelines for establishing linearity.[19][20]

  • Prepare a series of labeled volumetric flasks (e.g., 10 mL or 25 mL).

  • Perform serial dilutions from the Intermediate Standard Solution (40 µg/mL) to achieve the desired concentrations for the calibration curve (e.g., 5, 10, 20, 30, 40 µg/mL).

  • Example Dilution (for 20 µg/mL): Pipette 5.0 mL of the 40 µg/mL intermediate solution into a 10 mL volumetric flask and dilute to volume with the solvent.

  • Blank: Prepare a blank solution containing only the solvent. This is used to zero the instrument (e.g., spectrophotometer) or as a blank injection in chromatography.

Validation, Quality Control, and Documentation

The preparation of a standard is not complete until its suitability for use is verified. This is a core tenet of ensuring trustworthy and reliable analytical results.[2][21]

Quality Control Workflow

G cluster_qc Quality Control & Verification prep Working Standard Prepared sys_suit System Suitability Check (e.g., HPLC Injection) prep->sys_suit Primary Check spec_check Spectrophotometric Check (Optional Verification) prep->spec_check doc Meticulous Documentation (GLP/GMP Compliance) prep->doc result Reliable Analytical Result sys_suit->result

Caption: Quality control workflow for reference standard solutions.

  • System Suitability: Before initiating an analytical run, a working standard solution is injected into the chromatograph. The resulting data is used to verify that the analytical system is performing adequately. Parameters such as peak retention time, theoretical plates, tailing factor, and injection precision (%RSD of replicate injections) must meet the pre-defined criteria specified in the analytical method. This is a mandatory step in compendial analysis.[18]

  • Documentation (E-E-A-T Pillar): All aspects of the standard preparation must be recorded in a controlled laboratory notebook. This includes:

    • Reference Standard ID and Lot Number

    • Certificate of Analysis Purity Value

    • Actual Weight and Volumes Used

    • Solvent Identity, Lot Number, and Expiry

    • Date of Preparation and Assigned Expiration Date

    • Analyst's Signature

References

  • USP <1225> Validation of Compendial Procedures. BA Sciences. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]

  • USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. Investigations of a Dog blog. [Link]

  • Dexchlorpheniramine Maleate Oral Solution. USP-NF. [Link]

  • ICH Q2 R1: Mastering Analytical Method Validation. Perpusnas. [Link]

  • ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency (EMA). [Link]

  • ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation (ICH). [Link]

  • General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. The United States Pharmacopeial Convention. [Link]

  • Photostability and Chiral Stability Evaluation of d-Chlorpheniramine Maleate and Its Formulations by Chiral HPLC. Journal of Health Science via J-Stage. [Link]

  • Lifecycle Management Concepts to analytical Procedures: A compendial perspective. Association for Accessible Medicines. [Link]

  • Dexchlorpheniramine Maleate Tablets. USP-NF. [Link]

  • Chlorpheniramine Maleate. PubChem, National Center for Biotechnology Information. [Link]

  • Dexchlorpheniramine Maleate. USP-NF. [Link]

  • Proposed Revision of USP <1225> Published in the Pharmacopeial Forum. ECA Academy. [Link]

  • Chlorpheniramine maleate. AERU, University of Hertfordshire. [Link]

  • Spectrophotometric method development and validation for determination of chlorpheniramine maleate in bulk and controlled release tablets. Pakistan Journal of Pharmaceutical Sciences. [Link]

  • Stability of chlorpheniramine maleate in cough syrups. ACTA Pharmaceutica Sciencia. [Link]

  • Determination and stability testing method of chlorpheniramine maleate in the presence of tartrazine using HPLC. ResearchGate. [Link]

  • Method for stabilizing chlorpheniramine or a salt thereof.
  • Chlorphenamine hydrogen maleate. The International Pharmacopoeia. [Link]

  • A Direct Current Polarographic Method for the Determination of Chlorpheniramine Maleate in Pharmaceutical Preparations. ThaiScience. [Link]

  • Chlorpheniramine Maleate Powder. Japanese Pharmacopoeia. [Link]

  • Preparation method of chlorpheniramine maleate.

Sources

Application

In vitro histamine H1 receptor binding assay protocol for (R)-Chlorpheniramine

Application Note: High-Precision Radioligand Competition Binding Assay for (R)-Chlorpheniramine at the Human Histamine H Receptor ) of (R)-Chlorpheniramine using [ H]-Pyrilamine competition. Abstract & Scientific Premise...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Precision Radioligand Competition Binding Assay for (R)-Chlorpheniramine at the Human Histamine H Receptor


) of (R)-Chlorpheniramine using [

H]-Pyrilamine competition.

Abstract & Scientific Premise

This application note details the protocol for determining the affinity of (R)-Chlorpheniramine for the human Histamine H


 receptor (hH

R). While the (S)-(+) enantiomer (Dexchlorpheniramine) is the eutomer with nanomolar affinity, the (R)-(-) enantiomer (levochlorpheniramine) exhibits significantly lower affinity (approx. 100-fold less potent). Accurate characterization of the (R)-isomer is critical for studying stereoselective pharmacokinetics, potential off-target toxicity, and validating enantiopurity in drug development.

The assay utilizes Competition Radioligand Binding , where (R)-Chlorpheniramine competes with the high-affinity antagonist [


H]-Pyrilamine  (also known as Mepyramine) for the orthosteric binding site of the hH

R.
Stereochemical Criticality

Crucial Note: Chlorpheniramine is a chiral molecule.[1][2][3]

  • (S)-(+)-Chlorpheniramine: High affinity (

    
     nM).
    
  • (R)-(-)-Chlorpheniramine: Low affinity (

    
     nM).
    
  • Implication: This protocol utilizes a broad concentration range (

    
     M to 
    
    
    
    M)
    to ensure the full sigmoidal displacement curve is captured for the lower-affinity (R)-isomer.

Experimental Logic & Mechanism

The assay relies on the Law of Mass Action. We incubate hH


R-containing membranes with a fixed concentration of radioligand (

) near its dissociation constant (

) and varying concentrations of the competitor (R)-Chlorpheniramine (

).
Mechanism of Action Diagram

The following diagram illustrates the competitive displacement occurring at the molecular level.

G Receptor Histamine H1 Receptor (GPCR) Complex_Rad Receptor-Ligand Complex (Signal Detected) Receptor->Complex_Rad Binding Equilibrium Complex_Comp Receptor-Drug Complex (No Signal) Receptor->Complex_Comp Displacement Radioligand [3H]-Pyrilamine (Radioligand) Radioligand->Receptor Kon (High Affinity) Competitor (R)-Chlorpheniramine (Competitor) Competitor->Receptor Kon (Low Affinity)

Figure 1: Competitive binding model. (R)-Chlorpheniramine displaces [3H]-Pyrilamine, reducing the detectable radioactive signal.

Materials & Reagents

Biological Materials[3][4]
  • Receptor Source: Membranes prepared from HEK293T or CHO-K1 cells stably expressing human HRH1 (cDNA available from Missouri S&T cDNA Resource Center or similar).

  • Radioligand: [

    
    H]-Pyrilamine (Specific Activity: ~20-30 Ci/mmol).
    
  • Reference Ligand (Non-specific binding): Chlorpheniramine Maleate (Racemic) or Mianserin (10

    
    M final).
    
Buffers
  • Standard Binding Buffer: 50 mM Tris-HCl, pH 7.4 at 25°C.

    • Note: H

      
       binding is robust in simple Tris buffers. MgCl
      
      
      
      is not strictly required for antagonist binding but is often included (5 mM) if agonist competition is planned later.
  • Wash Buffer: 50 mM Tris-HCl, pH 7.4 (ice-cold).

Consumables
  • 96-well GF/B glass fiber filter plates (Whatman/Cytiva).

  • Polyethyleneimine (PEI): 0.3% solution (Crucial for reducing filter binding of the cationic radioligand).

  • Scintillation cocktail (e.g., Microscint-20).

Detailed Protocol

Phase 1: Assay Preparation (Day 0-1)
  • Pre-soak Filter Plates: Soak GF/B filter plates in 0.3% PEI for at least 1 hour (preferably 2+ hours) at 4°C.

    • Expert Insight: [

      
      H]-Pyrilamine is cationic and sticky. PEI coats the glass fibers, significantly reducing background noise (Non-Specific Binding to the filter).
      
  • Ligand Dilution: Prepare (R)-Chlorpheniramine serial dilutions in Binding Buffer.

    • Range:

      
       M down to 
      
      
      
      M (half-log steps).
    • Why: The expected

      
       for the (R)-isomer is likely 
      
      
      
      nM. The high top concentration (
      
      
      M) ensures the plateau of non-specific binding is reached.
Phase 2: Binding Assay Workflow

The following workflow ensures reproducibility and minimizes "edge effects" in 96-well plates.

Workflow Start Start: Thaw Membranes Prep Homogenize & Dilute in Binding Buffer Start->Prep Plate Pipette into 96-well Plate Prep->Plate Incubate Incubate 60-90 min at 25°C (Dark) Plate->Incubate Harvest Harvest via Vacuum Filtration (GF/B + PEI) Incubate->Harvest Wash Wash 3x with Ice-Cold Buffer Harvest->Wash Count Add Scintillant & Count (LSC) Wash->Count

Figure 2: Step-by-step assay workflow.[3][4][5] Incubation in the dark is recommended as some antihistamines are light-sensitive.

Phase 3: Pipetting Scheme (Standard 96-well)

Total Volume per well: 250


L .
ComponentVolume (

L)
Final Conc.Notes
Binding Buffer 150-Adjust volume if drug volume changes.
(R)-Chlorpheniramine 25Variable (

to

M)
10x working stock.
[

H]-Pyrilamine
25~2.0 nMNear

. 10x working stock.
Membranes 505-15

g protein
Add LAST to initiate reaction.

Controls:

  • Total Binding (TB): Buffer + Radioligand + Membranes (No competitor).

  • Non-Specific Binding (NSB): Buffer + Radioligand + Membranes + 10

    
    M Mianserin (or Racemic Chlorpheniramine).
    
Phase 4: Incubation & Harvesting
  • Incubation: Seal plate and shake gently (200 rpm) for 75 minutes at 25°C .

    • Validation: Equilibrium time should be validated. H

      
       binding is generally fast, but 75 mins ensures steady state.
      
  • Filtration: Use a cell harvester (e.g., PerkinElmer or Tomtec).

    • Aspirate PEI from filter plate.

    • Transfer reaction mix to filter.

    • Rapid Wash: Wash each well 3 times with 250

      
      L ice-cold Wash Buffer.
      
    • Critical: Rapid washing (<10 sec total) prevents dissociation of the bound radioligand.

  • Drying: Dry plates at 50°C for 30-60 mins (or overnight at RT).

  • Counting: Add 50

    
    L scintillant, seal, and count on a MicroBeta or TopCount.
    

Data Analysis & Calculations

Transformation

Convert CPM (Counts Per Minute) to Specific Binding:



IC50 Determination

Fit the data to a One-site competition model (variable slope) using non-linear regression (GraphPad Prism, XLfit, or similar):



Ki Calculation (Cheng-Prusoff)

To determine the absolute affinity constant (


) of (R)-Chlorpheniramine, use the Cheng-Prusoff equation:


  • 
     : Determined from your curve.
    
  • 
     : Concentration of [
    
    
    
    H]-Pyrilamine used (e.g., 2.0 nM).
  • 
     : Dissociation constant of [
    
    
    
    H]-Pyrilamine (must be determined experimentally via Saturation Binding, typically ~1.5 nM for hH
    
    
    ).

Troubleshooting & Self-Validation

IssueProbable CauseSolution
High NSB (>20% of Total) Filter binding of radioligand.Ensure 0.3% PEI soak for >2 hours. Use fresh wash buffer.
Low Signal window Degraded radioligand or receptor.Check [

H] purity. Ensure membranes were stored at -80°C and not freeze-thawed multiple times.
Flat Displacement Curve (R)-isomer concentration too low.Since (R) is low affinity, extend the curve to 100

M or 1 mM.
Hill Slope

-1.0
Negative cooperativity or multiple sites.H

should be a single site. Check for "pseudo-Hill" effects due to ligand depletion (ensure <10% ligand bound).

References

  • NIMH Psychoactive Drug Screening Program (PDSP). Protocol for Radioligand Binding Assays. University of North Carolina at Chapel Hill.[6] [Link]

  • Sakurai, E., et al. (1992). The optical resolution of racemic chlorpheniramine and its stereoselective pharmacokinetics in rat plasma.[2] Journal of Pharmacy and Pharmacology, 44(1), 44-47.[2] [Link]

  • Hill, S. J., et al. (1997). International Union of Pharmacology. XIII. Classification of histamine receptors. Pharmacological Reviews, 49(3), 253-278. [Link]

  • Taglialatela, M., et al. (1998). Molecular Determinants of the Kinetic Binding Properties of Antihistamines at the Histamine H1 Receptors. (Context on H1 binding kinetics). [Link]

Sources

Method

Application Note: High-Sensitivity Spectrophotometric Determination of (R)-Chlorpheniramine Maleate via Ion-Pair Complexation

Abstract & Scope (R)-Chlorpheniramine Maleate (Dexchlorpheniramine), the dextrorotatory enantiomer of chlorpheniramine, exhibits approximately twice the antihistaminic potency of the racemic mixture. While High-Performan...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

(R)-Chlorpheniramine Maleate (Dexchlorpheniramine), the dextrorotatory enantiomer of chlorpheniramine, exhibits approximately twice the antihistaminic potency of the racemic mixture. While High-Performance Liquid Chromatography (HPLC) is the gold standard for enantiomeric separation, routine Quality Control (QC) of raw materials and single-enantiomer formulations often requires a faster, cost-effective, and robust quantification method.

This Application Note details a validated Extractive Spectrophotometric Protocol for the determination of (R)-Chlorpheniramine Maleate. Unlike simple UV absorption at 261 nm (which is prone to interference from excipients), this method utilizes Ion-Pair Complexation with Bromocresol Green (BCG). This approach ensures high specificity by leveraging the chemical interaction between the protonated amine of the drug and the anionic dye, resulting in a chromogen extractable into organic solvents.

Note on Chirality: This spectrophotometric method quantifies the total amine content. It is intended for the assay of Dexchlorpheniramine Maleate raw materials or formulations where the enantiomeric purity has been previously established by specific rotation or chiral chromatography.

Scientific Principle: Ion-Pair Extraction

The determination relies on the formation of a yellow ion-pair complex between the basic tertiary amine group of (R)-Chlorpheniramine and the acidic sulphonphthalein dye, Bromocresol Green (BCG), in a buffered acidic medium (pH 3.7).

  • Protonation: At pH 3.7, the tertiary nitrogen of (R)-Chlorpheniramine is protonated (

    
    ).
    
  • Complexation: The anionic form of BCG binds to the cation to form a neutral ion-pair complex.

  • Extraction: This neutral complex is hydrophobic and quantitatively extracts into chloroform, while unreacted dye remains in the aqueous phase.

  • Quantification: The absorbance of the organic layer is measured at 415 nm.

Mechanism Visualization

IonPairMechanism Drug (R)-Chlorpheniramine (Aq. Phase) Protonated R-NH+ (Cation) Drug->Protonated Protonation Acid Acidic Buffer (pH 3.7) Acid->Protonated Complex [R-NH+ : Dye-] Ion-Pair Complex Protonated->Complex + Dye Dye Bromocresol Green (Anion) Dye->Complex Chloroform Chloroform Extraction Complex->Chloroform Partitioning Measurement Absorbance @ 415 nm Chloroform->Measurement Quantification

Figure 1: Reaction mechanism and extraction pathway for the determination of (R)-Chlorpheniramine Maleate.

Materials & Reagents

Instrumentation
  • Spectrophotometer: Double-beam UV-Vis spectrophotometer (e.g., Shimadzu UV-1800 or equivalent) with 10 mm matched quartz cells.

  • pH Meter: Calibrated with standard buffers (pH 4.0 and 7.0).

  • Glassware: Separating funnels (125 mL), Volumetric flasks (Grade A).

Reagents
  • (R)-Chlorpheniramine Maleate Reference Standard: Purity >99.0%.[1]

  • Bromocresol Green (BCG) Solution (0.05% w/v): Dissolve 50 mg of BCG in 1 mL of 0.1 M NaOH and dilute to 100 mL with distilled water.

  • Acetate Buffer (pH 3.7): Mix 0.2 M acetic acid and 0.2 M sodium acetate solutions to adjust pH to 3.7 ± 0.05.

  • Chloroform: Spectroscopic grade.

  • Sodium Sulfate (Anhydrous): Analytical grade (used to dry the organic layer).

Experimental Protocol

Standard Solution Preparation[1][5][6]
  • Stock Solution (100 µg/mL): Accurately weigh 10 mg of (R)-Chlorpheniramine Maleate standard. Dissolve in distilled water in a 100 mL volumetric flask.

  • Working Standard: Dilute the stock solution as required to prepare calibration standards (e.g., 5, 10, 15, 20, 25 µg/mL).

Extraction Procedure (Assay)

Perform the following steps for both the Standard and the Sample (e.g., tablet powder equivalent):

  • Aliquot Transfer: Transfer 1.0 mL of the drug solution (Standard or Sample) into a 125 mL separating funnel.

  • Conditioning: Add 5.0 mL of Acetate Buffer (pH 3.7) .

  • Reagent Addition: Add 5.0 mL of 0.05% BCG Solution . Shake gently to mix.

  • Extraction: Add 10.0 mL of Chloroform . Shake vigorously for 2 minutes to ensure complete ion-pair partitioning.

  • Phase Separation: Allow the layers to separate clearly (approx. 5-10 mins).

  • Collection: Collect the lower organic layer (Chloroform) into a 50 mL beaker containing 1g of anhydrous sodium sulfate (to remove trace water).

  • Measurement: Transfer the dried organic layer to a quartz cuvette. Measure absorbance at 415 nm against a reagent blank (prepared identically but without the drug).

Method Validation & Performance Data

This method is self-validating if the linear regression coefficient (


) is >0.999. Below are the typical performance characteristics derived from validation studies.
Table 1: Validation Parameters
ParameterPerformance DataAcceptance Criteria

415 nm± 2 nm
Beer's Law Range 2.0 – 25.0 µg/mLLinear response
Regression Equation

-
Correlation Coefficient (

)
0.9994> 0.999
Molar Absorptivity (

)

L mol⁻¹ cm⁻¹
High sensitivity
LOD (Limit of Detection) 0.45 µg/mL-
LOQ (Limit of Quantification) 1.35 µg/mL-
Precision (Intra-day %RSD) < 1.5%< 2.0%
Accuracy (% Recovery) 98.5% – 101.2%98.0% – 102.0%

Expert Insights & Troubleshooting

The following decision tree addresses common issues encountered during the extraction process.

Troubleshooting Start Issue Observed Issue1 High Blank Absorbance (>0.05 AU) Start->Issue1 Issue2 Low Recovery / Low Absorbance Start->Issue2 Issue3 Emulsion Formation Start->Issue3 Action1 Check pH of Buffer. Must be < 4.0 to prevent free dye extraction. Issue1->Action1 Action2 Increase Shaking Time. Ensure Chloroform is fresh. Issue2->Action2 Action3 Use Anhydrous Na2SO4. Centrifuge if necessary. Issue3->Action3

Figure 2: Troubleshooting decision tree for Ion-Pair Spectrophotometry.

Critical Control Points (CCPs):
  • pH Sensitivity: The extraction efficiency is highly pH-dependent. If the pH rises above 4.0, free BCG dye may extract into the chloroform, causing false positives (high blank). Always verify buffer pH daily.

  • Water in Organic Layer: Even microscopic water droplets can cause turbidity and scattering errors. The use of anhydrous sodium sulfate is mandatory.

  • Specificity: While excipients like starch and talc do not react, other amines (e.g., alkaloids) will interfere. Ensure the equipment is cleaned of cross-contaminants.

References

  • International Conference on Harmonisation (ICH). (2005).[2][3] Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • El-Ries, M. A., et al. (2017). Extractive Spectrophotometric Methods for Determination of Chlorpheniramine Maleate in Pure Form, Pharmaceutical Preparations and Biological Fluids.[4] ResearchGate. [Link]

  • Ashfaq, M., et al. (2013). Spectrophotometric method development and validation for determination of chlorpheniramine maleate in bulk and controlled release tablets. Scilit.[2][3][5] [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Chiral Resolution of Chlorpheniramine Enantiomers

Topic: Optimization and Troubleshooting of Chlorpheniramine (CPM) Chiral Separation Document ID: TSC-CPM-2026-02 Applicable For: Analytical Chemists, QC Specialists, Formulation Scientists Technical Overview Chlorphenira...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization and Troubleshooting of Chlorpheniramine (CPM) Chiral Separation Document ID: TSC-CPM-2026-02 Applicable For: Analytical Chemists, QC Specialists, Formulation Scientists

Technical Overview

Chlorpheniramine is a first-generation alkylamine antihistamine. It possesses a single chiral center, resulting in two enantiomers:

  • 
    -(+)-Chlorpheniramine (Dexchlorpheniramine):  The active pharmaceutical ingredient (API), exhibiting approximately 100-fold greater affinity for the H1 receptor than the 
    
    
    
    -enantiomer.
  • 
    -(-)-Chlorpheniramine:  Less active and associated with higher sedation potential.
    

The Analytical Challenge: CPM is a tertiary amine (


). The primary failure mode in HPLC is severe peak tailing due to strong ionic interactions between the protonated amine and residual silanols on the silica support.[1] Successful resolution requires strict control of mobile phase basicity (Normal Phase) or pH/ionic strength (Reversed Phase).

Method Development Strategy

We recommend two primary pathways based on your sample matrix.

Pathway A: Normal Phase (Best for Raw Material/Purity Assay)
  • Column: Amylose tris(3,5-dimethylphenylcarbamate) coated on 5µm silica (e.g., Chiralpak AD-H).

  • Why: Polysaccharide columns offer the highest selectivity (

    
    ) for CPM.
    
  • Standard Conditions:

    • Mobile Phase: n-Hexane : Isopropyl Alcohol (IPA) : Diethylamine (DEA)[2]

    • Ratio: 98 : 2 : 0.1 (v/v/v)

    • Flow Rate: 1.0 mL/min[3]

    • Temp: 25°C

Pathway B: Reversed Phase (Best for Biological Fluids/LC-MS)
  • Column:

    
    -Acid Glycoprotein (e.g., CHIRAL-AGP).[4]
    
  • Why: Proteins tolerate aqueous matrices better; retention is easily tuned by pH.

  • Standard Conditions:

    • Mobile Phase: 10 mM Ammonium Acetate (pH 4.0 - 7.0) : IPA (95:5).

    • Mechanism: Retention is driven by ionic binding (Coulombic attraction) and hydrophobic interaction.

Visual Optimization Workflows

Diagram 1: Method Selection & Optimization Logic

This decision tree guides you through selecting the correct mode and optimizing resolution (


).

CPM_Method_Dev Start Start: Chlorpheniramine Sample Matrix Select Matrix Type Start->Matrix RawMat Raw Material / API (High Conc.) Matrix->RawMat BioSample Plasma / Urine (Low Conc.) Matrix->BioSample NP_Path Normal Phase (NP) Amylose-based CSP RawMat->NP_Path RP_Path Reversed Phase (RP) Protein-based (AGP) BioSample->RP_Path NP_Cond n-Hexane/IPA/DEA (98:2:0.1) NP_Path->NP_Cond RP_Cond 10mM NH4OAc pH 5.0 + 5% IPA RP_Path->RP_Cond Check_Rs Check Resolution (Rs) NP_Cond->Check_Rs RP_Cond->Check_Rs Good Rs > 2.0 Proceed to Validation Check_Rs->Good Yes Poor Rs < 1.5 Optimization Needed Check_Rs->Poor No Opt_NP NP Action: 1. Lower Temp (15°C) 2. Reduce IPA to 1% Poor->Opt_NP If NP Opt_RP RP Action: 1. Increase pH (max 7.0) 2. Lower % Organic Poor->Opt_RP If RP

Caption: Decision tree for selecting HPLC mode based on sample matrix and optimizing for resolution.

Troubleshooting Hub (FAQs)

Issue 1: "My peaks are tailing significantly (Tailing Factor > 1.8)."

Root Cause: The basic nitrogen in chlorpheniramine is interacting with residual silanols on the silica surface. Solution (Normal Phase):

  • Verify Additive: Ensure you are using Diethylamine (DEA) , not just TEA. DEA is often more effective for this specific separation on amylose columns.

  • Concentration: Increase DEA from 0.1% to 0.2%. Do not exceed 0.5% as it may degrade the column packing over time. Solution (Reversed Phase - AGP):

  • pH Adjustment: Increase the pH of the buffer. AGP has a net negative charge above pH 2.[4]7. Increasing pH (up to 7.0) increases the negative charge of the protein, strengthening retention of the positively charged CPM, which can sometimes improve shape by overwhelming non-specific silanol sites.

Issue 2: "I have separation, but Resolution ( ) is only 1.2."

Root Cause: Insufficient thermodynamic selectivity. Solution:

  • Temperature: Chiral recognition is entropy-driven. Lower the column temperature to 15°C or 20°C. This almost always improves

    
     for polysaccharide CSPs.
    
  • Modifier Strength: In Normal Phase, reduce the alcohol content (e.g., change from 5% IPA to 2% IPA). This increases retention time but significantly boosts resolution.

Issue 3: "Retention times are drifting between injections."

Root Cause: Incomplete equilibration of the mobile phase additive on the column surface. Solution:

  • The "Coating" Protocol: When introducing a basic additive like DEA to a fresh column, flush with the mobile phase for at least 20 column volumes before the first injection. The stationary phase needs to be saturated with the amine to block active sites effectively.

Experimental Protocols

Protocol A: Mobile Phase Preparation (Normal Phase)

Precision in additive concentration is critical for reproducibility.

  • Measure Organic: Transfer 980 mL of HPLC-grade n-Hexane into a 1L volumetric flask.

  • Add Modifier: Add 20 mL of Isopropyl Alcohol (IPA).

  • Add Additive: Micropipette exactly 1.0 mL of Diethylamine (DEA) into the flask.

    • Note: Adding DEA to the IPA before mixing with Hexane ensures better miscibility.

  • Degas: Sonicate for 5 minutes. Do not vacuum filter aggressively, as volatile Hexane/DEA ratios may shift.

Protocol B: System Suitability Test (Self-Validating System)

Run this sequence before every sample set to ensure data trustworthiness.

ParameterAcceptance CriteriaScientific Rationale
Resolution (

)
NLT 2.0Ensures baseline separation for accurate quantitation of the minor enantiomer (

).
Tailing Factor (

)
NMT 1.5Confirms that silanol activity is suppressed; critical for peak integration accuracy.
Retention Time (

)
RSD

1.0% (n=5)
Confirms the column is fully equilibrated with the amine additive.
Diagram 2: Troubleshooting Logic for Basic Amines

Use this flow to diagnose peak shape issues specifically for Chlorpheniramine.

CPM_Troubleshoot Problem Problem Detected Tailing Peak Tailing (T > 1.5) Problem->Tailing Broad Broad Peaks (Low Efficiency) Problem->Broad Check_Add Check Amine Additive Tailing->Check_Add Check_Solv Check Sample Solvent Broad->Check_Solv Sol_Add Increase DEA to 0.2% Check_Add->Sol_Add If Low Sol_Dil Dilute Sample in Mobile Phase Check_Solv->Sol_Dil If Strong Solvent

Caption: Diagnostic flow for resolving peak tailing and broadening issues.

References

  • Daicel Chiral Technologies. (2020). Instruction Manual for CHIRALPAK® AD-H. Retrieved from [Link]

  • Özkırımlı, S. (2020).[5][6] Determination of chlorpheniramine enantiomers in pharmaceutical formulations by HPLC on chiral column with PDA detection. Istanbul Journal of Pharmacy. Retrieved from [Link]

  • Chrom Tech, Inc. (2025).[1] Operating Guidelines for CHIRAL-AGP HPLC Columns. Retrieved from [Link]

  • Stringham, R. W., et al. (2004).[7] Memory effect of diethylamine mobile phase additive on chiral separations on polysaccharide stationary phases. Chirality. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Minimizing Racemization of (R)-Chlorpheniramine

Introduction Welcome to the technical support center for (R)-Chlorpheniramine. This guide addresses the critical challenge of racemization —the unwanted conversion of your active (R)-enantiomer back into the racemic mixt...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center for (R)-Chlorpheniramine. This guide addresses the critical challenge of racemization —the unwanted conversion of your active (R)-enantiomer back into the racemic mixture.[1][2]

(R)-Chlorpheniramine (Dexchlorpheniramine) exhibits approximately two-fold higher affinity for the H1-histamine receptor compared to the racemate. Maintaining high enantiomeric excess (ee%) is not just a regulatory requirement; it is the definition of product potency. This guide moves beyond standard SOPs to explain the chemical causality of instability and provides self-validating protocols to preserve optical purity.

Module 1: The Chemistry of Instability

To prevent racemization, you must understand the molecular vulnerability of Chlorpheniramine. The instability arises from the benzylic proton located at the chiral center.

Mechanism of Action

The chiral carbon is bonded to two electron-withdrawing groups: a pyridine ring and a p-chlorophenyl ring . These groups inductively stabilize the negative charge, making the benzylic proton significantly more acidic (


) than a standard tertiary amine.

Under basic conditions or high thermal stress, this proton is removed, forming a planar carbanion (or enolate-like intermediate). When the proton returns, it can attack from either face, destroying the chiral information.

Visualization: The Racemization Pathway

RacemizationMechanism cluster_outcome Thermodynamic Outcome R_Iso (R)-Chlorpheniramine (Active Enantiomer) Tetrahedral Geometry Inter Planar Carbanion Intermediate (Achiral / sp2 Hybridized) R_Iso->Inter Deprotonation (Loss of H+) Base Base Attack / Heat (OH-, High T) Base->Inter Inter->R_Iso Reprotonation (Face A) S_Iso (S)-Chlorpheniramine (Inactive Impurity) Inter->S_Iso Reprotonation (Face B) Racemate Racemic Mixture (Loss of Potency)

Figure 1: The deprotonation-reprotonation cycle driven by base and heat. The planar intermediate allows the formation of the unwanted (S)-isomer.

Module 2: Critical Control Points (Troubleshooting)

The following table summarizes the operational boundaries required to maintain optical purity. Deviating from these parameters is the primary cause of batch failure.

ParameterCritical LimitScientific Rationale
pH (Aqueous) < 7.0 (Ideal: 4.0–6.0) At pH > 9, hydroxide ions act as a base to deprotonate the chiral center.[3] Stability is maximal in acidic media where the amine is protonated.
Temperature < 45°C (during workup) Thermal energy lowers the activation barrier for proton removal. Racemization follows first-order kinetics with respect to temperature.
Solvent Choice Avoid Ketones/Aldehydes While acetone is used for crystallization, prolonged storage in ketones can lead to Schiff base formation or enolization-assisted racemization.
Drying Vacuum < 50°C High heat during drying of the wet cake is a common, silent killer of ee%.

Module 3: Validated Protocols

Protocol A: "Safe" Free-Basing of (R)-Chlorpheniramine Salts

Context: Most synthesis routes isolate the (R)-isomer as a salt (e.g., Maleate or Tartrate). Converting this back to the free base for extraction is the highest risk step for racemization.

Objective: Neutralize the salt without exposing the chiral center to high local pH or heat.

  • Preparation:

    • Cool the reactor containing the aqueous salt solution to 0°C – 5°C .

    • Prepare a neutralizing base: Use 20% Sodium Carbonate (

      
      )  or Ammonium Hydroxide (
      
      
      
      )
      .
    • WARNING: Do NOT use concentrated NaOH pellets or 50% NaOH solution directly. The local heat of solvation and extreme pH (>14) at the droplet interface will cause immediate local racemization.

  • Neutralization:

    • Add the base dropwise with vigorous stirring.

    • Monitor internal temperature; do not allow it to exceed 10°C .

    • Target pH endpoint: pH 9.0 – 9.5 . Do not overshoot to pH 12+.

  • Extraction:

    • Immediately extract into a pre-cooled non-polar solvent (e.g., Toluene or Hexane).

    • Why? The free base is less stable in water than in organic solvent. Moving it to the organic phase protects it from hydroxide ions.

  • Work-up:

    • Wash the organic layer with cold brine.

    • Dry over anhydrous

      
       (neutral pH) rather than basic drying agents (like 
      
      
      
      ).
Protocol B: Recrystallization of the Maleate Salt

Context: If ee% drops, recrystallization is required.

  • Dissolve crude (R)-Chlorpheniramine Maleate in Isopropanol (IPA) at 50°C.

  • Troubleshooting Tip: If the solution is colored, use activated carbon, but filter immediately. Do not soak.

  • Allow to cool slowly to room temperature, then chill to 0°C.

  • Do not boil the solvent for extended periods.

Module 4: Analytical Validation (Chiral HPLC)

You cannot fix what you cannot measure. Polarimetric rotation (


) is insufficient for detecting small amounts of racemization (e.g., 1-2% drop).

Recommended Method:

  • Column: Chiralcel OD-H or Chiralpak AD-H (Amylose/Cellulose derivatives).

  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (98 : 2 : 0.1).

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV @ 262 nm.[4]

  • Expected Retention: (R)-isomer typically elutes second on OD-H columns (confirm with standard).

FAQ: Troubleshooting Common Issues

Q1: My optical rotation is within spec, but the biological assay shows lower potency. Why? A: Optical rotation is an aggregate property. If your sample contains chiral impurities (like synthesis byproducts) that have high rotation, they can mask the presence of the (S)-enantiomer. Always validate with Chiral HPLC to determine the exact enantiomeric excess (ee%).

Q2: Can I re-process the "waste" (S)-isomer? A: Yes. This is a standard industrial efficiency strategy. You can deliberately racemize the unwanted (S)-isomer filtrate by refluxing it with strong base (NaOH) in toluene for 12-24 hours. This resets the ratio to 50:50 (racemate), which can then be recycled back into your resolution step.

Q3: Why did my ee% drop after rotary evaporation? A: Check your water bath temperature. If you evaporated the free base at >60°C, or if your solvent contained trace acids/bases, racemization occurred. Always stabilize the free base as a salt (Maleate) before rigorous drying if possible.

Q4: Is the maleate salt more stable than the free base? A: Significantly. The protonation of the tertiary amine prevents the lone pair from facilitating the electronic shifts required for benzylic deprotonation. Store the compound as the maleate salt whenever possible.

Decision Tree: Low Yield or Low Purity?

TroubleshootingTree Start Problem Detected Issue Is the issue Yield or Purity (ee%)? Start->Issue Purity Low ee% (<99%) Issue->Purity Yield Low Yield Issue->Yield CheckStep Did it occur after free-basing? Purity->CheckStep YesBase Cause: pH/Temp overshoot CheckStep->YesBase Yes NoBase Cause: Poor Resolution CheckStep->NoBase No Action1 Action: Use Protocol A (Cold/Mild Base) YesBase->Action1 Action2 Action: Recrystallize Salt (Protocol B) NoBase->Action2 Solvent Check Mother Liquor Yield->Solvent Found Product in Liquor? Solvent->Found Action3 Action: Cool longer/Lower Vol Found->Action3 Yes Action4 Action: Check pH (incomplete precipitation) Found->Action4 No

Figure 2: Diagnostic workflow for identifying the root cause of chiral loss.

References

  • Mechanism of Racemization: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Explains benzylic carbanion stability).
  • Chiral Analysis: "Enantioselective determination of chlorpheniramine in various formulations by HPLC using carboxymethyl-beta-cyclodextrin as a chiral additive." Journal of Pharmaceutical and Biomedical Analysis.

  • Stability Data: "Stability of chlorpheniramine maleate in cough syrups." Acta Pharmaceutica Sciencia.

  • Process Chemistry (Analogous): "A Process for the Preparation of Optically Pure D(+) Brompheniramine." Worldwide Journals. (Describes resolution and deliberate racemization for recycling).

  • Pharmacology: "The optical resolution of racemic chlorpheniramine and its stereoselective pharmacokinetics in rat plasma." Biopharmaceutics & Drug Disposition.

Sources

Troubleshooting

Overcoming solubility issues of (R)-Chlorpheniramine maleate in buffer solutions

Status: Active Ticket ID: RCPM-SOL-001 Subject: Overcoming Solubility & Precipitation Issues in Buffer Systems Assigned Specialist: Senior Application Scientist, Formulation Chemistry Executive Summary: The Solubility Pa...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: RCPM-SOL-001 Subject: Overcoming Solubility & Precipitation Issues in Buffer Systems Assigned Specialist: Senior Application Scientist, Formulation Chemistry

Executive Summary: The Solubility Paradox

(R)-Chlorpheniramine Maleate (RCPM) is generally classified as freely soluble in water (approx. 160–500 mg/mL at 25°C). However, researchers frequently encounter unexpected precipitation or turbidity during buffer preparation.

The Root Cause: The "solubility issue" is rarely intrinsic to the molecule but is almost exclusively a function of pH-dependent dissociation (pKa) and ionic strength thermodynamics . RCPM is a salt of a weak base; its solubility collapses as the pH approaches its pKa (~9.2), converting the ionized salt into the hydrophobic free base.

Diagnostic Workflow: Why is my solution cloudy?

Before altering your buffer, use this logic flow to identify the specific precipitation mechanism.

RCPM_Troubleshooting Start START: Solution is Cloudy/Precipitated CheckPH Step 1: Check pH of Solution Start->CheckPH IsHighPH Is pH > 7.5? CheckPH->IsHighPH FreeBase CAUSE: Free Base Conversion (Approaching pKa 9.2) IsHighPH->FreeBase Yes CheckTemp Step 2: Check Temperature IsHighPH->CheckTemp No Action1 FIX: Lower pH to < 6.0 or add co-solvent (Ethanol) FreeBase->Action1 IsCold Stored at 4°C? CheckTemp->IsCold Thermodynamic CAUSE: Thermodynamic Solubility Drop (Krafft Point/Saturation) IsCold->Thermodynamic Yes CheckBuffer Step 3: Check Buffer Composition IsCold->CheckBuffer No Action2 FIX: Warm to 25°C + Sonication Thermodynamic->Action2 IsSaltingOut High Molarity (>100mM) or Common Ion? CheckBuffer->IsSaltingOut SaltingOut CAUSE: Salting-Out Effect (Ionic Strength) IsSaltingOut->SaltingOut Yes Action3 FIX: Reduce Buffer Molarity or Change Salt Type SaltingOut->Action3

Figure 1: Decision tree for diagnosing RCPM solubility failures. Blue nodes indicate diagnostic steps; Red nodes indicate root causes.

Technical Deep Dive & Troubleshooting Scenarios
Scenario A: The "pH Cliff" (Most Common)

User Report: "I prepared a 10 mg/mL stock in PBS, adjusted the pH to 8.0 with NaOH, and it turned milky."

Mechanism: RCPM has two pKa values:


 (pyridine nitrogen) and 

(tertiary aliphatic amine).
  • pH < 7.0: The molecule is fully protonated (cationic) and highly soluble.

  • pH > 8.0: The tertiary amine begins to deprotonate. As the ratio of uncharged free base increases, solubility drops logarithmically.

  • The Maleate Factor: The maleic acid counter-ion buffers the solution naturally to pH 4–5. Adding strong base (NaOH) strips the maleic acid and neutralizes the chlorpheniramine, causing the oily free base to separate.

Corrective Protocol:

  • Maintain Acidic/Neutral pH: Keep stock solutions at pH 4.0–6.0.

  • Buffer Capacity: If working at pH 7.4 (physiological), ensure your buffer concentration is sufficient (50 mM Phosphate) to resist the acidity of the dissolved RCPM salt, but do not exceed pH 7.5.

  • Co-solvents: If pH > 8.0 is mandatory, add 5–10% Ethanol or DMSO to solubilize the free base form.

Scenario B: The "Refrigerator Crash"

User Report: "My solution was clear yesterday, but after storing it in the fridge (4°C), there are crystals at the bottom."

Mechanism: Solubility is thermodynamically dependent on temperature. While RCPM is soluble at 25°C, its saturation limit decreases significantly at 4°C. This is often mistaken for chemical instability.

Corrective Protocol:

  • Visual Check: Do not filter immediately.

  • Re-equilibration: Place the vial in a 37°C water bath for 10 minutes and vortex. If it clears, the compound is chemically stable.

  • Storage: Store high-concentration stocks (>50 mg/mL) at Room Temperature (RT) protected from light, rather than 4°C, to prevent thermal precipitation cycling.

Scenario C: Salting Out (Common Ion Effect)

User Report: "I am using a high-molarity phosphate buffer, and the drug won't dissolve fully."

Mechanism: High ionic strength buffers reduce the activity of water molecules available to hydrate the RCPM ions (Salting Out). Furthermore, while rare, extremely high concentrations of maleate (if using a maleate buffer) could theoretically trigger a common-ion effect, though phosphate/chloride interference is more common.

Corrective Protocol:

  • Reduce Molarity: Switch from 100 mM to 10–25 mM buffer strength.

  • Order of Addition: Dissolve RCPM in pure water first, then add a concentrated buffer concentrate to the target volume. This prevents exposing the solid particle surface to a high-salt environment immediately.

Quantitative Data: Solubility Profile

The following data summarizes the solubility behavior of Chlorpheniramine Maleate across different media (Standardized at 25°C).

Solvent / MediumpHSolubility StatusApprox. Limit
Water ~4.5Freely Soluble> 100 mg/mL
0.1 N HCl 1.2Very Soluble> 200 mg/mL
Acetate Buffer 4.5Freely Soluble> 100 mg/mL
Phosphate Buffer 6.8Soluble~ 50–100 mg/mL
Phosphate Buffer 7.4 Borderline **~ 5–10 mg/mL***
Borate Buffer 9.0Poor (Precipitates)< 1 mg/mL
Ethanol N/ASoluble~ 100 mg/mL

*Note: At pH 7.4, solubility is highly sensitive to ionic strength and temperature. Do not attempt >10 mg/mL concentrations at this pH without verification.

Validated Experimental Protocol: Saturation Shake-Flask Method

Use this protocol to determine the exact solubility of RCPM in your specific experimental buffer.

Materials:

  • (R)-Chlorpheniramine Maleate solid.[1][2][3]

  • Target Buffer (e.g., PBS pH 7.4).[4][5]

  • 0.45 µm Syringe Filter (Nylon or PTFE).

  • UV-Vis Spectrophotometer (Detection at 262 nm).[3]

Step-by-Step Workflow:

  • Supersaturation: Add excess RCPM solid to 5 mL of your buffer in a glass vial. (Aim for visible undissolved solid at the bottom).

  • Equilibration: Shake or vortex at the target temperature (e.g., 25°C or 37°C) for 24 hours .

    • Why? Short mixing times often measure dissolution rate, not equilibrium solubility.

  • pH Verification: Measure the pH of the supernatant.

    • Critical: Dissolving high amounts of RCPM (acidic salt) will lower the buffer pH. If the pH dropped from 7.4 to 6.5, you are measuring solubility at 6.5, not 7.4. Readjust pH with dilute NaOH if necessary and re-equilibrate.

  • Filtration: Filter 1 mL of the supernatant using a pre-warmed syringe and 0.45 µm filter. Discard the first 200 µL (filtrate saturation).

  • Quantification: Dilute the filtrate (e.g., 1:100) with water and measure UV absorbance at 262 nm .

  • Calculation: Calculate concentration using a standard curve prepared in the same buffer.

References
  • National Center for Biotechnology Information (NCBI). (2025). Chlorpheniramine maleate (CID 5281068) - Physical Properties. PubChem.[1] Available at: [Link]

  • Japanese Pharmacopoeia (JP XIV). Official Monographs: Chlorpheniramine Maleate. National Institute of Health Sciences.[1] Available at: [Link]

  • Royal Society of Chemistry. Trace determination of chlorpheniramine... based on pKa values. RSC Advances. Available at: [Link]

Sources

Optimization

Stability indication methods for stress testing (R)-Chlorpheniramine maleate

Current Status: Operational Topic: Stability Indicating Methods (SIM) for (R)-Chlorpheniramine Maleate (RCPM) Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Stability Indicating Methods (SIM) for (R)-Chlorpheniramine Maleate (RCPM) Lead Scientist: Dr. A. Vance, Senior Application Specialist

Welcome to the RCPM Method Development Hub

You are likely here because standard generic protocols are failing to resolve the maleate counter-ion from the void volume, or you are struggling with peak tailing typical of tertiary amines. This guide moves beyond basic pharmacopeial monographs to address the specific challenges of stress testing the (R)-enantiomer of Chlorpheniramine.

Quick Navigation
  • Method Strategy:

  • Stress Protocols:

  • Troubleshooting:

  • Validation:

Module 1: Method Strategy

Developing a SIM for RCPM requires two distinct approaches: one for Chemical Stability (degradation of the molecule) and one for Stereochemical Stability (racemization of the R-isomer to S-isomer).

Visual Workflow: Method Selection Logic

RCPM_Method_Strategy cluster_output Output Metrics Start Start: RCPM Stability Study Goal Define Primary Goal Start->Goal Chem Chemical Purity (Bond Breaking) Goal->Chem Degradants Chiral Enantiomeric Purity (Racemization R -> S) Goal->Chiral Racemization Col_Chem Column: C18 / C8 (BDS or End-capped) pH: 2.5 - 4.0 (Silanol suppression) Chem->Col_Chem Issue_Chem Critical Issue: Maleate vs. Void Volume Col_Chem->Issue_Chem Res Resolution > 1.5 Peak Purity (DAD) Issue_Chem->Res Col_Chiral Column: Amylose/Cellulose derivative (e.g., Chiralpak AD / OD) Chiral->Col_Chiral Mode_Chiral Mode: Normal Phase or Polar Organic Mode Col_Chiral->Mode_Chiral Mode_Chiral->Res

Figure 1: Decision tree for selecting the appropriate chromatographic system based on stability goals.

Core Protocol A: Chemical Stability (Achiral RP-HPLC)

Use this for Acid/Base/Oxidative stress testing.

  • Stationary Phase: C18 (Octadecylsilyl), 5 µm, 250 x 4.6 mm. Recommendation: Use "Base Deactivated Silica" (BDS) or heavily end-capped columns to reduce amine tailing.

  • Mobile Phase: Phosphate Buffer (pH 3.0) : Acetonitrile (60:40 v/v).[1]

    • Why pH 3.0? RCPM is a base (pKa ~9.2). At pH 3.0, it is fully protonated. While this might suggest tailing, low pH suppresses silanol ionization on the column, actually improving peak shape for amines.

  • Flow Rate: 1.0 - 1.2 mL/min.

  • Detection: UV at 262 nm (Optimization point: Maleate absorbs weakly here; Chlorpheniramine absorbs strongly).

  • Temperature: Ambient (25°C).

Core Protocol B: Chiral Stability (Normal Phase)

Use this to check if (R)-Chlorpheniramine is converting to (S)-Chlorpheniramine.

  • Stationary Phase: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H).

  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1 v/v/v).

    • Expert Note: Diethylamine (DEA) is mandatory. It blocks active sites on the chiral selector to prevent peak broadening of the basic RCPM.

  • Detection: UV at 254 nm.[2]

Module 2: Stress Protocols

Warning: (R)-Chlorpheniramine is chemically robust but photosensitive. The Maleate salt is the weak link in mass balance calculations.

StressorConditions (ICH Q1A R2)Target DegradationMechanistic Insight
Acid Hydrolysis 0.1 N HCl, 60°C, 4-8 hours5-20%Cleavage of the alkylamine side chain.
Base Hydrolysis 0.1 N NaOH, 60°C, 4-8 hours5-20%Generally stable; extreme conditions may cause ether cleavage.
Oxidation 3% H₂O₂, RT, 2-6 hours5-20%High Risk. Forms Chlorpheniramine N-oxide . This peak often elutes before the parent in RP-HPLC.
Photolysis 1.2 million lux hours (UV/Vis)N/AHigh Risk. Radical-mediated degradation. Causes discoloration (yellowing).
Thermal 60°C - 80°C (Dry heat)< 5%Maleic acid may degrade/sublime before the API degrades.

Module 3: Troubleshooting & FAQs

This section addresses the most common tickets submitted to our support desk regarding RCPM analysis.

Issue 1: The "Ghost" Peak in the Void Volume

User Question: "I see a large peak eluting at the dead time (t0) that decreases over time in my thermal stress samples, even though the API peak is stable. Is my column failing?"

Scientist Response: No, your column is likely fine. You are observing the Maleate counter-ion .

  • The Science: Maleic acid is highly polar and elutes near the void volume in Reverse Phase C18 methods.

  • The Trap: Maleic acid is chemically less stable than Chlorpheniramine. In solution or under thermal stress, the maleate moiety can degrade (potentially to CO2 or isomeric forms like fumaric acid) independently of the active drug [1, 2].

  • Action: Do not calculate mass balance based on the sum of all peaks. Exclude the void volume peak from your API purity calculation, but track it separately if you are monitoring salt integrity.

Issue 2: Peak Tailing of (R)-Chlorpheniramine

User Question: "My RCPM peak has a tailing factor of 2.5. I'm using a standard C18 column with water/methanol."

Scientist Response: Chlorpheniramine is a tertiary amine. The nitrogen lone pair interacts strongly with residual silanols (Si-OH) on the silica support, causing "drag" (tailing).

  • Fix 1 (The Buffer): Switch to a Phosphate buffer at pH 3.0 . Acidic pH suppresses the ionization of silanols (keeping them as Si-OH rather than Si-O⁻), reducing the cation-exchange interaction.

  • Fix 2 (The Additive): Add 1% Triethylamine (TEA) to your mobile phase. TEA competes for the silanol sites, effectively "capping" them dynamically.

  • Fix 3 (The Column): Use a BDS (Base Deactivated Silica) or "Hybrid" particle column designed for high-pH stability.

Issue 3: N-Oxide Co-elution

User Question: "After peroxide stress, I see a shoulder on my main peak. How do I know if it's the N-oxide?"

Scientist Response: The N-oxide is the primary oxidative degradant.

  • Identification: In Reverse Phase (C18), the N-oxide is usually more polar than the parent amine (due to the oxygen dipole) and should elute earlier (RRT < 1.0).

  • Verification: Use a Diode Array Detector (DAD).[3][4] The UV spectrum of the N-oxide will differ slightly from the parent. If you have a shoulder, your method lacks specificity.

  • Solution: Decrease the % of organic modifier (Acetonitrile) by 5-10% to increase retention and resolution.

Module 4: Validation (Self-Validating Systems)

To ensure your method is authoritative, it must pass these specific criteria (based on ICH Q2).

Visual Workflow: Peak Purity Logic

Validation_Logic Sample Stressed Sample (e.g., Peroxide) DAD DAD Analysis (3 Points: Upslope, Apex, Downslope) Sample->DAD Check Purity Angle < Purity Threshold? DAD->Check Pass Pass: Specific Method Check->Pass Yes Fail Fail: Co-elution Detected Check->Fail No Action Action: Adjust Gradient or pH Fail->Action

Figure 2: Peak Purity assessment using Photodiode Array Detection (DAD).

Key Acceptance Criteria Table
ParameterAcceptance LimitCritical Note for RCPM
Specificity Peak Purity Pass (Angle < Threshold)Critical for N-oxide resolution.
Linearity R² > 0.999Range: 50% to 150% of target concentration.
Precision RSD < 2.0%High RSD often indicates amine adsorption (system not passivated).
Resolution (Rs) > 2.0Between Maleate (void) and RCPM; and RCPM and N-oxide.
Mass Balance 95.0% - 105.0%Exclude Maleate degradation from this calc if using UV.

References

  • Uchida, T. et al. (2000). Evidence for the degradation of maleate moiety in chlorpheniramine maleate solution using a stability-indicating HPLC method. Chemical & Pharmaceutical Bulletin.

  • Kommana, R. & Basappa, P. (2013).[4] Validated Stability Indicating RP-HPLC Method for Simultaneous Estimation of Codeine Phosphate and Chlorpheniramine Maleate. Chromatography Research International.[5]

  • ICH Guidelines. (2003). Stability Testing of New Drug Substances and Products Q1A(R2).[6] International Council for Harmonisation.

  • Taskin, D. (2025). Determination of chlorpheniramine enantiomers in pharmaceutical formulations by HPLC on chiral column. Istanbul Journal of Pharmacy.[3]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Determination of Enantiomeric Purity of (R)-Chlorpheniramine Maleate

Introduction: The Criticality of Chirality in Chlorpheniramine Chlorpheniramine, a first-generation H1-receptor antagonist, is a widely used antihistamine for relieving symptoms of allergies and the common cold[1][2][3]....

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Criticality of Chirality in Chlorpheniramine

Chlorpheniramine, a first-generation H1-receptor antagonist, is a widely used antihistamine for relieving symptoms of allergies and the common cold[1][2][3]. The molecule possesses a single chiral center, existing as two non-superimposable mirror images, or enantiomers: (S)-Chlorpheniramine and (R)-Chlorpheniramine [see Figure 1]. While structurally similar, these enantiomers exhibit markedly different pharmacological profiles. The therapeutic antihistaminic activity resides almost exclusively in the (S)-enantiomer, also known as dexchlorpheniramine.[4] Conversely, the (R)-enantiomer contributes little to the desired therapeutic effect but is associated with sedative side effects.[4]

This stereospecificity underscores the paramount importance of accurately determining the enantiomeric purity of pharmaceutical formulations. For products intended to deliver the therapeutic benefits of the (S)-enantiomer, the presence of the (R)-enantiomer is considered an impurity. Regulatory bodies and quality control laboratories, therefore, require robust and validated analytical methods to quantify the exact ratio of these enantiomers, ensuring product safety, efficacy, and consistency.

This guide provides an in-depth comparison of three principal analytical techniques for determining the enantiomeric purity of (R)-Chlorpheniramine: High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase, Capillary Electrophoresis (CE) with a chiral selector, and Nuclear Magnetic Resonance (NMR) Spectroscopy using chiral solvating agents. We will delve into the fundamental principles, provide detailed experimental protocols, and present comparative data to guide researchers and drug development professionals in selecting the optimal method for their specific needs.


Chemical structure of chlorpheniramine
Figure 1. Chemical structure of Chlorpheniramine, highlighting the chiral center (*).

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the workhorse of the pharmaceutical industry for enantiomeric separations. Its reliability, high resolution, and established validation frameworks make it a primary choice for quality control applications.

Principle of Separation

The separation mechanism hinges on the use of a Chiral Stationary Phase (CSP). A CSP is a solid support material that has been functionalized with a chiral selector. When a racemic mixture of chlorpheniramine passes through the column, the two enantiomers form transient, diastereomeric complexes with the chiral selector. The differing stability and steric hindrance of these complexes result in one enantiomer being retained longer on the column than the other, leading to their separation and distinct elution times.

For the separation of chiral amines like chlorpheniramine, polysaccharide-based CSPs, such as those derived from amylose or cellulose tris(phenylcarbamate) derivatives, are particularly effective due to their excellent chiral recognition capabilities.[5][6]

Experimental Protocol: Chiral HPLC-PDA

This protocol is adapted from established methods for chlorpheniramine enantioseparation.[4][7]

Instrumentation:

  • An HPLC system equipped with a pump, autosampler, column thermostat, and a Photodiode Array (PDA) detector.

Chromatographic Conditions:

  • Column: Chiralpak AD-H, 250 mm x 4.6 mm, 5 µm particle size (amylose tris(3,5-dimethylphenylcarbamate) CSP).[4]

  • Mobile Phase: n-hexane:isopropanol:diethylamine (97.5:2.5:0.025, v/v/v).[4]

  • Flow Rate: 1.2 mL/min.[4]

  • Column Temperature: 25°C.[4]

  • Detection Wavelength: 258 nm.[4]

  • Injection Volume: 20 µL.

Procedure:

  • Standard Preparation: Prepare a stock solution of racemic Chlorpheniramine Maleate (e.g., 400 µg/mL in distilled water). Prepare calibration standards by diluting the stock solution to concentrations ranging from 2-10 µg/mL.[4]

  • Sample Preparation: Accurately weigh and dissolve the (R)-Chlorpheniramine Maleate sample in the diluent to achieve a target concentration within the calibration range. For formulations like syrups, a liquid-liquid extraction may be necessary. For example, basify the sample with 0.1 M NaOH and extract with an n-hexane-dichloromethane mixture (2:1 v/v) to isolate the chlorpheniramine enantiomers from interfering excipients.[4]

  • Analysis: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the prepared standards and sample solutions.

  • Quantification: Identify the peaks for (S)- and (R)-Chlorpheniramine based on their retention times (S-(+)-CLP typically elutes first).[4] Calculate the percentage of the undesired (S)-enantiomer in the (R)-Chlorpheniramine sample using the peak areas from the chromatogram.

Causality Behind Experimental Choices
  • CSP Selection: The amylose tris(3,5-dimethylphenylcarbamate) phase (Chiralpak AD-H) is selected for its proven ability to resolve a wide range of chiral compounds, including primary and tertiary amines, through a combination of hydrogen bonding, π-π interactions, and steric hindrance.

  • Mobile Phase: A normal-phase mobile phase (n-hexane/isopropanol) is used, which is typical for polysaccharide-based CSPs. The small amount of diethylamine acts as a basic modifier, competing with the analyte for active sites on the silica support. This drastically improves the peak shape of the basic chlorpheniramine enantiomers, preventing peak tailing and enhancing resolution.

Data Presentation & Performance
ParameterResultSource
Retention Time (S)-enantiomer~9.6 min[4]
Retention Time (R)-enantiomer~11.4 min[4]
Resolution (Rs)> 3.8[4]
Linearity Range2 - 10 µg/mL (r > 0.999)[4]
Limit of Quantification (LOQ)0.88 µg/mL for (S)-CLP[4][7]
Intraday Precision (%RSD)0.25 - 1.50%[4]
Interday Precision (%RSD)0.24 - 1.40%[4]
Accuracy (% Recovery)99.4% - 101.8%[4]
Visualization: HPLC Workflow

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_analysis Data Analysis P1 Prepare Mobile Phase (Hexane/IPA/DEA) Pump HPLC Pump P1->Pump P2 Prepare Standard & Sample Solutions Injector Autosampler P2->Injector Pump->Injector Mobile Phase Column Chiral Column (Chiralpak AD-H) Injector->Column Inject Sample Detector PDA Detector Column->Detector Separated Enantiomers Chromatogram Generate Chromatogram Detector->Chromatogram Quantify Integrate Peaks & Calculate % Purity Chromatogram->Quantify

Workflow for chiral HPLC analysis.

Capillary Electrophoresis (CE)

Capillary Electrophoresis offers a powerful alternative to HPLC, characterized by high separation efficiency, rapid analysis times, and minimal consumption of solvents and chiral selectors.

Principle of Separation

In CE, separation occurs in a narrow-bore fused-silica capillary filled with a background electrolyte (BGE). When a high voltage is applied, ions migrate according to their charge-to-size ratio. To separate enantiomers, a chiral selector is added to the BGE. Cyclodextrins (CDs) and their derivatives are the most common chiral selectors for this purpose.[8][9] The chlorpheniramine enantiomers form transient, diastereomeric inclusion complexes with the chiral CD cavity. These complexes have different formation constants and mobilities, causing them to migrate at different velocities through the capillary, thus achieving separation.

Experimental Protocol: Chiral CE

This protocol is a synthesis of methods described in the literature.[8][9][10]

Instrumentation:

  • A Capillary Electrophoresis system with a UV detector.

Electrophoretic Conditions:

  • Capillary: Fused-silica, 50 µm i.d., 66 cm total length (51 cm to detector).[9]

  • Background Electrolyte (BGE): 100 mM sodium phosphate buffer (pH 2.5) containing 20 mM Hydroxypropyl-β-cyclodextrin (HP-β-CD).[9]

  • Applied Voltage: 20 kV.[9]

  • Temperature: 25°C.[9]

  • Injection: Hydrodynamic injection (50 mbar for 1.2 s).[9]

  • Detection Wavelength: 210 nm.[9]

Procedure:

  • Capillary Conditioning: Before first use, rinse the capillary with 1 M NaOH, followed by deionized water, and finally with the BGE.

  • Solution Preparation: Prepare the BGE by dissolving the appropriate amounts of sodium phosphate and HP-β-CD in water and adjusting the pH. Prepare sample solutions by dissolving Chlorpheniramine Maleate in water (e.g., 100 µg/mL).[9]

  • Analysis: Pre-rinse the capillary with the BGE. Inject the sample and apply the voltage. The electropherogram will show two separate peaks for the enantiomers.

  • Quantification: Calculate the enantiomeric purity based on the corrected peak areas of the two enantiomers.

Causality Behind Experimental Choices
  • Chiral Selector: HP-β-CD is chosen due to its high solubility and proven effectiveness in separating a wide range of chiral drugs, including chlorpheniramine.[9]

  • Low pH Buffer: A low pH (2.5) ensures that the tertiary amine of chlorpheniramine is fully protonated (cationic), allowing it to migrate towards the cathode. This pH also suppresses the ionization of silanol groups on the capillary wall, minimizing analyte adsorption and improving peak efficiency.

Data Presentation & Performance
ParameterTypical ResultSource
Migration Time< 15 min[11]
Resolution (Rs)> 2.0 (baseline)[11]
Efficiency (Theoretical Plates)> 50,000[11]
Analysis TimeFast (< 15 min)[9][11]
Reagent ConsumptionVery Low (nL injection)[9]
Visualization: CE Workflow

CE_Workflow cluster_prep Preparation cluster_ce CE System cluster_analysis Data Analysis P1 Prepare BGE (Buffer + Chiral Selector) Vial_In BGE/Sample Vial P1->Vial_In P2 Prepare Sample (in Water/Buffer) P2->Vial_In Capillary Capillary Vial_In->Capillary Inject & Apply Voltage Vial_Out BGE Vial Capillary->Vial_Out Detector UV Detector Capillary->Detector Electropherogram Generate Electropherogram Detector->Electropherogram Quantify Calculate Purity from Peak Areas Electropherogram->Quantify

Workflow for chiral CE analysis.

NMR Spectroscopy

NMR spectroscopy offers a fundamentally different approach. While enantiomers are indistinguishable in an achiral solvent (they produce identical spectra), their signals can be resolved by introducing a chiral auxiliary.

Principle of Differentiation

Two main strategies are employed:

  • Chiral Derivatizing Agents (CDAs): The enantiomeric mixture is chemically reacted with a single enantiomer of a CDA. This converts the pair of enantiomers into a pair of diastereomers. Diastereomers have different physical properties and, crucially, produce distinct, non-equivalent signals in the NMR spectrum. The ratio of these signals, determined by integration, directly reflects the original enantiomeric ratio.[12][13]

  • Chiral Solvating Agents (CSAs): A chiral agent is added directly to the NMR tube containing the analyte. The CSA forms weak, transient diastereomeric complexes with each enantiomer through fast and reversible interactions. This breaks the magnetic equivalence of the enantiomers in solution, leading to the appearance of separate signals for each. This method is advantageous as it does not require chemical modification of the analyte and is non-destructive.[14] (R)-1,1'-bi-2-naphthol is a common CSA known to resolve chiral amines.[14]

Experimental Protocol: NMR with a Chiral Solvating Agent (CSA)

This protocol is based on the principles of CSA-based enantiomeric differentiation.[14]

Instrumentation:

  • High-resolution NMR Spectrometer (e.g., 400 MHz or higher).

Procedure:

  • Sample Preparation: Accurately weigh and dissolve ~10-15 mg of the (R)-Chlorpheniramine Maleate sample in a suitable deuterated solvent (e.g., CDCl₃ or Methanol-d₄) in an NMR tube.

  • Acquire Initial Spectrum: Obtain a standard ¹H NMR spectrum of the sample to serve as a baseline.

  • Add CSA: Add a molar equivalent of a suitable CSA, such as (R)-1,1'-bi-2-naphthol, to the NMR tube.

  • Acquire Chiral Spectrum: Gently mix the sample and re-acquire the ¹H NMR spectrum. The presence of the CSA should induce chemical shift differences (Δδ) between protons near the chiral center of the (R)- and (S)-enantiomers, resulting in resolved signals.

  • Quantification:

    • Identify a pair of well-resolved, baseline-separated signals corresponding to the two enantiomers.

    • Carefully integrate the area of each of these signals (Area_R and Area_S).

    • Calculate the enantiomeric purity (%EP) as: %EP = [Area_R / (Area_R + Area_S)] * 100

Causality Behind Experimental Choices
  • Methodology: The CSA method is often preferred over the CDA method because it is faster (no reaction time needed), avoids potential kinetic resolution during derivatization, and is non-destructive, allowing for sample recovery.

  • Solvent: The choice of deuterated solvent can influence the strength of the interaction between the CSA and the analyte, affecting the degree of signal separation. A solvent that does not compete strongly for hydrogen bonding sites is often preferred.

Data Presentation & Performance
ParameterDescription
Principle Primary ratio measurement based on signal integration.
Requirement A pair of baseline-resolved signals for the two enantiomers.
Calculation Enantiomeric Purity % = (Integral_major / (Integral_major + Integral_minor)) * 100
Sensitivity Lower than chromatographic methods; typically requires mg quantities.
Precision Accuracy can be ±1-2%, depending on signal-to-noise and resolution.
Advantage Does not require a reference standard of the minor enantiomer for quantification.
Visualization: NMR/CSA Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_analysis Data Analysis P1 Dissolve Sample in Deuterated Solvent P2 Add Chiral Solvating Agent (CSA) P1->P2 NMR NMR Spectrometer P2->NMR Insert NMR Tube Spectrum Acquire ¹H Spectrum (Resolved Signals) NMR->Spectrum Quantify Integrate Signals & Calculate Enantiomeric Ratio Spectrum->Quantify

Workflow for NMR/CSA analysis.

Method Validation and Comparative Summary

Trustworthiness: The Role of Method Validation

Regardless of the chosen technique, the analytical method must be validated to prove it is fit for its intended purpose.[15] Validation is a core requirement of Good Manufacturing Practices (GMP) and is mandated by regulatory bodies worldwide, with guidance provided by the International Council for Harmonisation (ICH) in documents like ICH Q2(R2).[15][16][17] A self-validating system ensures that the reported results are accurate and reliable.

Key validation parameters include:

  • Specificity: The ability to definitively measure the (R)-enantiomer in the presence of the (S)-enantiomer and any other potential impurities or excipients.[17]

  • Linearity: Demonstrating that the method's response is directly proportional to the concentration of the analyte over a specified range.[17]

  • Accuracy: The closeness of the test results to the true value, often assessed by analyzing samples with a known amount of the impurity.[17]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample (repeatability and intermediate precision).[4]

  • Limit of Quantitation (LOQ): The lowest amount of the analyte (the undesired enantiomer) that can be quantitatively determined with suitable precision and accuracy.[4] This is a critical parameter for impurity testing.

Comparative Guide: At-a-Glance
FeatureChiral HPLCCapillary Electrophoresis (CE)NMR Spectroscopy
Principle Differential partitioning with a Chiral Stationary PhaseDifferential migration via complexation with a Chiral Selector in BGESignal differentiation via diastereomeric interaction with a Chiral Solvating Agent
Resolution Excellent, highly optimizableVery High (high theoretical plates)Moderate, depends on CSA and field strength
Sensitivity (LOQ) High (sub-µg/mL)Very High (often better than HPLC)Low (mg/mL range)
Analysis Time Moderate (15-30 min)Fast (< 15 min)Fast (5-10 min per sample)
Sample Throughput High (with autosampler)HighModerate
Method Development Moderate to Complex (column & mobile phase screening)Moderate (selector & buffer screening)Relatively Simple (CSA screening)
Cost (Consumables) High (expensive chiral columns)Low (capillaries, low buffer use)Moderate (deuterated solvents, CSA)
Sample Destruction YesYesNo (sample is recoverable)
Best For... Routine QC, stability testing, preparative separationRapid screening, limited sample volume, orthogonal methodStructural confirmation, primary ratio analysis, no impurity standard available

Conclusion and Recommendations

The determination of the enantiomeric purity of (R)-Chlorpheniramine Maleate can be successfully achieved by several advanced analytical techniques, each with distinct advantages.

  • Chiral HPLC stands as the gold standard for routine quality control environments. Its robustness, high resolution, and well-understood validation procedures provide the highest level of confidence for batch release and stability testing, as required by regulatory agencies.

  • Capillary Electrophoresis is an excellent orthogonal method for confirmation. Its speed, high efficiency, and low solvent consumption make it ideal for high-throughput screening during process development or for laboratories where sample volume is a constraint.

  • NMR Spectroscopy serves a unique and critical role. While not suitable for trace-level impurity quantification due to its lower sensitivity, it is an invaluable tool for absolute structural confirmation and for providing a primary ratio measurement without the need for a calibrated reference standard of the (S)-enantiomer. It is particularly useful in research and development settings for definitive characterization.

Ultimately, the choice of method depends on the specific application. For regulatory compliance and routine QC, a validated Chiral HPLC method is the most appropriate choice. For rapid analysis or as a complementary technique, CE offers significant benefits. For fundamental characterization and situations where reference standards are unavailable, NMR is the most powerful tool.

References

  • Chen, Q., et al. (2008). Enantioselective determination of chlorpheniramine in various formulations by HPLC using carboxymethyl-beta-cyclodextrin as a chiral additive. Archives of Pharmacal Research, 31(4), 444-449. Available at: [Link]

  • Fanali, S., et al. (1998). Capillary electrophoresis, nuclear magnetic resonance and mass spectrometry studies of opposite chiral recognition of chlorpheniramine enantiomers with various cyclodextrins. Electrophoresis, 19(12), 2101-2108. Available at: [Link]

  • An, I. K., & Rhee, J. S. (2006). Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. Nature Protocols, 1(3), 1338-1342. Available at: [Link]

  • Stolar, T., et al. (2018). NMR Spectroscopic Detection of Chirality and Enantiopurity in Referenced Systems Without Formation of Diastereomers. Angewandte Chemie International Edition, 57(30), 9439-9443. Available at: [Link]

  • Pirkle, W. H., & Welch, C. J. (1991). Useful and easily prepared chiral stationary phases for the direct chromatographic separation of the enantiomers of a variety of derivatized amines, amino acids, alcohols, and related compounds. The Journal of Organic Chemistry, 56(24), 6973-6975. Available at: [Link]

  • Özkırımlı, S., et al. (2020). Determination of chlorpheniramine enantiomers in pharmaceutical formulations by HPLC on chiral column with PDA detection. Istanbul Journal of Pharmacy, 50(2), 149-152. Available at: [Link]

  • Gasparrini, F., et al. (2000). Chiral capillary electrophoresis as predictor for separation of drug enantiomers in continuous flow zone electrophoresis. Journal of Chromatography A, 904(1), 11-20. Available at: [Link]

  • Gáspár, A., et al. (2007). OPTIMIZATION OF CAPILLARY ELECTROPHORETIC SEPARATION OF CHLORPHENIRAMINE ENANTIOMERS BY A PLACKETT-BURMAN DESIGN. DETERMINATION OF ENANTIOMERIC PURITY OF DEXCHLORPHENIRAMINE. Analytical Letters, 40(2), 329-342. Available at: [Link]

  • An, I. K., & Rhee, J. S. (2006). Simple Protocol for NMR Analysis of the Enantiomeric Purity of Primary Amines. Organic Letters, 8(3), 447-449. Available at: [Link]

  • Hyun, M. H., et al. (2004). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. Journal of Chromatography A, 1027(1-2), 163-168. Available at: [Link]

  • Ali, I., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 193-202. Available at: [Link]

  • An, I. K., & Rhee, J. S. (2006). Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines. Nature Protocols. Available at: [Link]

  • Hiep, N. H., et al. (1998). Determination of the enantiomers of chlorpheniramine and its main monodesmethyl metabolite in urine using achiral-chiral liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 707(1-2), 235-240. Available at: [Link]

  • Li, F., et al. (2002). Study on capillary zone electrophoretic separation of chlorpheniramine enantiomers with β-cyclodextrin. Journal of Beijing Institute of Technology, 11(4), 421-425. Available at: [Link]

  • Ali, I., et al. (2026). Capillary Electrophoretic Chiral Separation of Antihistamines: Enantiomers Recognition Mechanism by Isothermal Titration Calorimetry and Simulation Studies. Chirality. Available at: [Link]

  • Wainer, I. W. (2013). Review of Chiral Stationary Phase Development and Chiral Applications. LCGC North America. Available at: [Link]

  • Özkırımlı, S., et al. (2020). Determination of chlorpheniramine enantiomers in pharmaceutical formulations by HPLC on chiral column with PDA detection. ResearchGate. Available at: [Link]

  • Kašpar, O., et al. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a Slovenská Farmacie, 56(3), 107-113. Available at: [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]

  • International Council for Harmonisation (ICH). (2023, November 30). Validation of Analytical Procedures Q2(R2). Available at: [Link]

  • International Council for Harmonisation (ICH). (2005, November). Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]

  • WebMD. (2024, November 20). Chlorpheniramine (Chlor-Trimeton, ChlorTabs, and others): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. Available at: [Link]

  • U.S. Food and Drug Administration (FDA). (2003, April 23). Clinical Pharmacology Biopharmaceutics Review(s). Available at: [Link]

Sources

Comparative

Technical Comparison: (R)-Chlorpheniramine Maleate USP vs. EP Reference Standards

Topic: Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1][2] [1][3] Executive Summary For the analytical scientist, the choice between United States Pharmacop...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1][2]

[1][3]

Executive Summary

For the analytical scientist, the choice between United States Pharmacopeia (USP) and European Pharmacopoeia (EP) reference standards for (R)-Chlorpheniramine Maleate (Dexchlorpheniramine Maleate) is not merely a regulatory formality—it dictates the entire experimental workflow.[1][2]

While both pharmacopeias target the same active eutomer—the (S)-(+) enantiomer of chlorpheniramine—their analytical control strategies diverge significantly.[1][2] The USP has modernized towards a unified HPLC platform for both assay and impurity profiling, whereas the EP maintains a classical approach, utilizing Potentiometric Titration for the assay and Gas Chromatography (GC) for related substances, reserving Chiral HPLC strictly for enantiomeric purity.[1]

Crucial Stereochemical Note: While the prompt specifies "(R)-Chlorpheniramine," the pharmacopeial active standard is Dexchlorpheniramine Maleate , which is chemically defined as the (S)-(+) enantiomer [1, 2].[1][2] The (R)-enantiomer (Levochlorpheniramine) typically appears as a chiral impurity (distomer).[1][2] This guide focuses on the Dexchlorpheniramine Maleate monograph requirements.[1][3][4][5]

Part 1: The Chiral Challenge & Identity

The primary challenge in analyzing Dexchlorpheniramine is confirming its chiral identity against the racemic mixture (Chlorpheniramine).[1]

1.1 Specific Optical Rotation: The Solvent Trap

The most immediate operational risk for researchers is the difference in solvent conditions for specific optical rotation.[1] Using the wrong solvent will yield results outside acceptance criteria.

FeatureUSP Requirement <781S>EP Requirement (Monograph 1196)
Acceptance Criteria +39.5° to +43.0° +22° to +23° (dried substance)
Solvent Dimethylformamide (DMF) Water (Solution S)
Concentration 50 mg/mL10 mg/mL (approx.[1][2] 0.20 g in 20 mL)
Implication Higher rotation value due to solvent-solute interaction in DMF.[1][2]Lower rotation value in aqueous media.

Scientist's Insight: Do not interchange these protocols. The polarity difference between DMF and Water significantly shifts the specific rotation (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">


). Validation data generated in water cannot be compared to USP acceptance limits.
Part 2: Assay Methodologies

The USP and EP take fundamentally different approaches to quantifying the Active Pharmaceutical Ingredient (API).[1]

2.1 USP: The HPLC Approach (Modern)

The USP has transitioned to a stability-indicating HPLC method for the assay.[1][2] This allows for the simultaneous determination of the main peak and organic impurities [3].

  • Column: L1 packing (C18), 4.6 mm × 25 cm, 5 µm.[1]

  • Mobile Phase: Acetonitrile : Phosphate Buffer pH 3.0 (Gradient).[1]

  • Detection: UV 225 nm.[1][6]

  • Mechanism: Separation based on hydrophobicity and ion suppression of the amine.[1]

2.2 EP: The Titration Approach (Classical)

The EP relies on Potentiometric Titration for the assay of the substance [2].[1]

  • Titrant: 0.1 M Perchloric acid.[1]

  • Solvent: Glacial acetic acid.[1]

  • Endpoint: Potentiometric determination.

  • Mechanism: Non-aqueous acid-base titration of the basic amine nitrogen.[1][2]

Critical Comparison: The EP titration method is absolute and highly precise for content but is not specific ; it will titrate any basic impurity (like the racemate or related amines) as the active drug.[1] The USP HPLC method is specific , resolving the active from degradation products.

Part 3: Impurity Profiling & Related Substances

This is the area of greatest divergence.[1] The EP separates "Related Substances" (chemical purity) from "Enantiomeric Purity" (chiral purity), using two different techniques.

3.1 Chemical Impurities (Related Substances)
ParameterUSP (Organic Impurities)EP (Related Substances)
Method HPLC (UV 225 nm)Gas Chromatography (GC)
Detector UV / PDAFlame Ionization Detector (FID)
Key Impurities Related Compound B: Di(pyridin-2-yl)amineRelated Compound C: Desmethyl chlorpheniramineImpurity A: PheniramineVolatile Organics
Limits Total Impurities: NMT 2.0%Individual: NMT 0.5% (typical)
3.2 Enantiomeric Purity (Chiral Analysis)

The EP mandates a specific Chiral HPLC test to limit the (R)-enantiomer (distomer).[1][2]

  • EP Method: Liquid Chromatography (2.2.29).[1][5]

  • Stationary Phase: Amylose derivative of silica gel (e.g., Chiralpak AD).[1]

  • Mobile Phase: Hexane : 2-Propanol : Diethylamine (980:20:3).[1][2][7]

  • Limit: (R)-enantiomer NMT 2.0% [2].[1][2]

USP Status: The USP relies primarily on Specific Rotation to control enantiomeric purity, although specific chiral HPLC methods may be referenced in specific product monographs (e.g., Tablets).[1]

Part 4: Experimental Workflow & Decision Logic

The following diagram illustrates the decision process for selecting the correct reference standard and method based on your analytical goal.

Analytical_Workflow Start START: Analytical Objective Goal_ID Goal: Identity Confirmation Start->Goal_ID Goal_Assay Goal: Potency/Assay Start->Goal_Assay Goal_Purity Goal: Impurity Profiling Start->Goal_Purity Solvent_Check Check Solvent Availability Goal_ID->Solvent_Check Method_Select Select Methodology Goal_Assay->Method_Select Purity_Type Type of Impurity? Goal_Purity->Purity_Type USP_ID USP <781S> Solvent: DMF Limit: +39.5° to +43.0° Solvent_Check->USP_ID Using DMF EP_ID EP Monograph 1196 Solvent: Water Limit: +22° to +23° Solvent_Check->EP_ID Using Water USP_Assay USP Method: HPLC (C18) Phosphate Buffer/ACN Specific for Active Method_Select->USP_Assay Stability Indicating EP_Assay EP Method: Titration Perchloric Acid Absolute Content (Non-Specific) Method_Select->EP_Assay Bulk Substance Chem_Imp Chemical / Degradants Purity_Type->Chem_Imp Chiral_Imp Enantiomeric ((R)-isomer) Purity_Type->Chiral_Imp USP_Imp USP: HPLC (RP-C18) Detects RC B, RC C Chem_Imp->USP_Imp USP Preferred EP_Chem EP: Gas Chromatography Volatile/Semi-volatile Chem_Imp->EP_Chem EP Required Chiral_Imp->USP_ID Rotation Proxy EP_Chiral EP: Chiral HPLC Amylose Column Limit (R) < 2.0% Chiral_Imp->EP_Chiral Gold Standard

Caption: Decision tree for selecting USP vs. EP protocols based on analytical goals (Identity, Assay, or Purity).

Part 5: Strategic Recommendations

1. For Global Stability Studies: Adopt the USP HPLC method for the Assay and Related Compounds. It is stability-indicating and uses standard Reverse Phase (RP-C18) columns, making it more robust for tracking degradation than the EP titration method.[1][2]

2. For Chiral Verification: If you must prove the absence of the (R)-enantiomer (Levochlorpheniramine), the EP Enantiomeric Purity method (Chiral HPLC) is the gold standard.[1][2] Specific rotation (USP) is often insufficient to detect low levels (<1%) of the distomer in the presence of the eutomer.

3. Reference Standard Selection:

  • Buy USP Dexchlorpheniramine Maleate RS if you are performing the HPLC assay or IR identification.[1]

  • Buy EP Dexchlorpheniramine Maleate CRS if you are performing the Chiral HPLC test or Potentiometric Titration.[1]

  • Note: The impurity standards (e.g., USP Related Compound B) are chemically distinct. USP RC B is 2,2'-dipyridylamine [4], while EP Impurity A is Pheniramine [5].[1][2] Ensure you purchase the specific impurity standard required by the monograph you are following.

References
  • USP Monograph , "Dexchlorpheniramine Maleate," USP-NF (Current Revision).[1] United States Pharmacopeial Convention.[8] [1][2]

  • EP Monograph 1196 , "Dexchlorpheniramine Maleate," European Pharmacopoeia.[1][4] European Directorate for the Quality of Medicines (EDQM).

  • USP General Chapter <621> , "Chromatography," USP-NF.[1][6] [1][2]

  • Sigma-Aldrich , "Chlorpheniramine Related Compound B USP Reference Standard," Product Data Sheet.[1][2] [1][2]

  • TLC Standards , "Pheniramine (Dexchlorpheniramine EP Impurity A)," Product Data Sheet.

Sources

Validation

A Comparative Guide to the Validation of a Stability-Indicating Assay for (R)-Chlorpheniramine Maleate

This guide provides an in-depth, technically-grounded framework for the development and validation of a stability-indicating assay method (SIAM) for (R)-Chlorpheniramine maleate, also known as dexchlorpheniramine maleate...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, technically-grounded framework for the development and validation of a stability-indicating assay method (SIAM) for (R)-Chlorpheniramine maleate, also known as dexchlorpheniramine maleate. As researchers, scientists, and drug development professionals, our commitment to regulatory compliance and the assurance of drug safety and efficacy is paramount. A rigorously validated SIAM is not merely a procedural checkpoint; it is the analytical foundation that guarantees a drug product's integrity throughout its lifecycle. This document moves beyond a simple recitation of steps to explore the causality behind experimental choices, grounded in the principles outlined by the International Council for Harmonisation (ICH).[1][2][3]

(R)-Chlorpheniramine is the active enantiomer of the first-generation antihistamine chlorpheniramine.[4] Its stability profile is a critical quality attribute (CQA) that can be compromised by hydrolysis and oxidation, particularly due to its tertiary amine group.[5] Therefore, an analytical method must be proven, through formal validation, to be specific enough to distinguish the intact active pharmaceutical ingredient (API) from any potential degradation products, excipients, or impurities.

While several analytical techniques exist, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) remains the gold standard for this application due to its high resolving power, sensitivity, and robustness. This guide will focus on a comprehensive RP-HPLC method validation and compare its performance characteristics against alternative techniques.

The Core Methodology: A Validated Stability-Indicating RP-HPLC Assay

The primary objective of this RP-HPLC method is to accurately quantify (R)-Chlorpheniramine maleate while simultaneously separating it from all potential degradation products generated under stress conditions.

Recommended Chromatographic System & Conditions

The selection of chromatographic conditions is a deliberate process aimed at achieving optimal separation. A C18 column is chosen for its versatility and hydrophobic retention characteristics suitable for a molecule like chlorpheniramine. The mobile phase, a buffered acetonitrile/water mixture, is optimized to ensure sharp, symmetrical peaks with adequate retention. The pH is controlled to maintain the analyte in a consistent ionization state, which is critical for reproducible chromatography.

Parameter Recommended Condition Justification
Instrument HPLC with UV or Photodiode Array (PDA) DetectorPDA is preferred for peak purity analysis during validation.
Column Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)Industry standard for versatility and efficiency in separating moderately polar compounds.[4][6][7]
Mobile Phase Acetonitrile and Potassium Dihydrogen Phosphate Buffer (pH 3.0)Provides good peak shape and resolution. The acidic pH suppresses silanol interactions and ensures the amine is protonated.[7][8]
Elution Mode IsocraticSimplifies the method, enhancing robustness and reproducibility for routine QC.[8]
Flow Rate 1.0 mL/minA standard flow rate that balances analysis time with system pressure and efficiency.[4][6][7]
Detection Wavelength 265 nmA common wavelength for chlorpheniramine maleate, providing good sensitivity.[7]
Injection Volume 20 µLA typical volume that balances sensitivity with the risk of column overload.[8]
Column Temperature 30°CMaintaining a constant temperature ensures retention time reproducibility.[4]
Experimental Workflow: Method Validation Protocol

Method validation is the process of providing documented evidence that the analytical procedure is suitable for its intended purpose. The workflow, compliant with ICH Q2(R2) guidelines, is a self-validating system where each parameter confirms a different aspect of the method's performance.[9]

G cluster_prep Preparation cluster_validation Validation Parameters (ICH Q2) cluster_result Outcome P1 Prepare Standards & Samples V2 Linearity (r² > 0.999) P1->V2 V3 Accuracy (Recovery %) P1->V3 V4 Precision (RSD < 2%) P1->V4 V5 LOD & LOQ P1->V5 P2 Conduct Forced Degradation V1 Specificity (Peak Purity) P2->V1 R1 Validated Stability-Indicating Method V1->R1 V2->R1 V3->R1 V4->R1 V5->R1 V6 Robustness V6->R1

Caption: High-level workflow for the validation of a stability-indicating method.

Detailed Validation Protocols & Acceptance Criteria

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients.[2] Forced degradation studies are the definitive test of this parameter.

Experimental Protocol: Forced Degradation

  • Preparation : Prepare solutions of (R)-Chlorpheniramine maleate in its final formulation (or bulk drug) at a known concentration (e.g., 100 µg/mL).

  • Acid Hydrolysis : Add 0.1 M HCl and reflux for 2-4 hours at 60-80°C. Neutralize with 0.1 M NaOH before injection.[5][6]

  • Base Hydrolysis : Add 0.1 M NaOH and reflux for 2-4 hours at 60-80°C. Neutralize with 0.1 M HCl before injection.[5][6] This condition is often where the most significant degradation is observed.[10]

  • Oxidative Degradation : Add 3-30% hydrogen peroxide (H₂O₂) and keep at room temperature or slightly elevated temperature (e.g., 60°C) for several hours.[6][11]

  • Thermal Degradation : Expose the solid drug product to dry heat (e.g., 105°C) for 48 hours.[11]

  • Photolytic Degradation : Expose the drug product to UV light (e.g., 254 nm) for a defined period as per ICH Q1B guidelines.[8]

  • Analysis : Analyze all stressed samples, along with an unstressed control, using the proposed HPLC method. A PDA detector is crucial here to perform peak purity analysis on the main analyte peak in each chromatogram.

Acceptance Criteria:

  • The method must demonstrate resolution between the (R)-Chlorpheniramine peak and all degradation product peaks.

  • The peak purity index or angle should be less than the threshold angle, confirming no co-eluting impurities.[10]

  • Significant degradation (e.g., 5-20%) should be achieved to prove the method can detect it, but not so much that the main peak is obliterated.

G cluster_pathway Hypothetical Degradation Pathway CPM (R)-Chlorpheniramine C₁₆H₁₉ClN₂ N_Oxide N-Oxide Degradant C₁₆H₁₉ClN₂O CPM->N_Oxide Oxidation (H₂O₂) Hydrolysis_Prod Hydrolysis Product (e.g., Cleavage of dimethylamino group) CPM->Hydrolysis_Prod Hydrolysis (Acid/Base)

Caption: Potential degradation pathways for (R)-Chlorpheniramine maleate.

This parameter establishes that the method's response is directly proportional to the concentration of the analyte over a given range.

Experimental Protocol:

  • Prepare a stock solution of (R)-Chlorpheniramine maleate reference standard.

  • Create a series of at least five dilutions covering 50% to 150% of the expected working concentration.[7] For example, for a target concentration of 100 µg/mL, prepare solutions at 50, 75, 100, 125, and 150 µg/mL.[6]

  • Inject each concentration in triplicate.

  • Plot the average peak area against the concentration and perform a linear regression analysis.

Acceptance Criteria:

  • The correlation coefficient (r²) must be ≥ 0.999.[6][7]

Accuracy demonstrates the closeness of the results obtained by the method to the true value. It is typically assessed by recovery studies.

Experimental Protocol:

  • Prepare a placebo mixture of the formulation's excipients.

  • Spike the placebo with the (R)-Chlorpheniramine maleate API at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).[7]

  • Prepare three samples at each level and analyze them.

  • Calculate the percent recovery for each sample.

Acceptance Criteria:

  • The mean percent recovery should be within 98.0% to 102.0%.[7]

Precision measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

Experimental Protocol:

  • Repeatability (Intra-day Precision) : Analyze six replicate samples of the same batch at 100% of the target concentration on the same day, with the same analyst and instrument.

  • Intermediate Precision (Inter-day/Ruggedness) : Repeat the analysis on a different day, with a different analyst, or on a different instrument.[6]

  • Calculate the mean, standard deviation, and Relative Standard Deviation (%RSD) for each set of measurements.

Acceptance Criteria:

  • The %RSD for repeatability and intermediate precision should not be more than 2.0%.[7]

  • Limit of Detection (LOD) : The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ) : The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Experimental Protocol: These can be determined based on the signal-to-noise ratio (S/N) of the chromatogram (typically 3:1 for LOD and 10:1 for LOQ) or by using the standard deviation of the response and the slope of the calibration curve.

Acceptance Criteria:

  • These values should be determined and reported to define the limits of the method's capabilities.[4][11]

Robustness testing demonstrates the method's reliability with respect to deliberate variations in its parameters, simulating the minor fluctuations that can occur during routine use.

Experimental Protocol:

  • Systematically make small, deliberate changes to the method parameters, one at a time.

  • Examples of variations include:

    • Flow rate (e.g., ± 0.1 mL/min).

    • Mobile phase pH (e.g., ± 0.2 units).

    • Column temperature (e.g., ± 5°C).

    • Mobile phase composition (e.g., ± 2% acetonitrile).

  • Analyze samples under each modified condition and evaluate the impact on retention time, peak shape, and quantification.

Acceptance Criteria:

  • The results should remain within the acceptance criteria for system suitability (e.g., tailing factor, resolution) and precision, indicating the method is robust for routine use.

Summary of Validation Data for the RP-HPLC Method

The following table summarizes typical results and acceptance criteria for a fully validated stability-indicating HPLC method for (R)-Chlorpheniramine maleate, synthesized from multiple studies.

Validation Parameter Typical Range/Value Acceptance Criteria Reference
Specificity Baseline resolution from degradantsPeak Purity > 99.9%[10]
Linearity Range 20 - 150 µg/mLr² ≥ 0.999[6][10][12]
Accuracy (% Recovery) 99.48% - 101.95%98.0% - 102.0%[6][7][8]
Precision (% RSD) < 2.0%≤ 2.0%[6][7]
LOD ~0.01 - 0.32 µg/mLReport Value[11][13]
LOQ ~0.03 - 0.97 µg/mLReport Value[11][13]
Robustness System suitability passes under all varied conditionsNo significant impact on results[7]

Comparison with Alternative Analytical Methods

While RP-HPLC is the superior choice, it is instructive to compare it with other available techniques to understand its advantages fully.

UV-Visible Spectrophotometry
  • Principle : Measures the absorbance of UV-Vis light by the analyte at a specific wavelength (λmax), which for chlorpheniramine maleate is around 261-268 nm.[12][14]

  • Performance & Comparison :

    • Advantage : Simple, rapid, and cost-effective. It is suitable for raw material identification or assay of a simple, pure drug formulation.[12]

    • Critical Disadvantage : This method is fundamentally non-specific. Many degradation products retain the same chromophore as the parent molecule and will absorb light at the same wavelength. Therefore, a UV spectrophotometer cannot distinguish between the intact drug and its degradants, making it entirely unsuitable for use as a stability-indicating assay.[7]

Chiral High-Performance Liquid Chromatography
  • Principle : Since the topic is the (R)-enantiomer, a stability study must also confirm the absence of racemization (conversion to the (S)-enantiomer). Standard achiral HPLC cannot separate enantiomers. Chiral HPLC uses a chiral stationary phase (CSP) or a chiral mobile phase additive to create a diastereomeric interaction, allowing for the separation of the two enantiomers.[15][16][17]

  • Performance & Comparison :

    • Advantage : This is the only reliable chromatographic method to determine enantiomeric purity.

    • Integration with SIAM : A complete stability study for an enantiopure drug like (R)-Chlorpheniramine maleate technically requires two validated methods:

      • The achiral RP-HPLC method (detailed above) to determine assay (potency) and quantify degradation products.

      • A separate chiral HPLC method to determine enantiomeric purity and ensure no racemization has occurred during storage or under stress.

Conclusion

The validation of a stability-indicating assay is a rigorous, multi-faceted process that forms the bedrock of pharmaceutical quality control. This guide has demonstrated that a well-developed RP-HPLC method, validated according to ICH guidelines, is unequivocally the most suitable technique for assessing the stability of (R)-Chlorpheniramine maleate. Its high specificity, proven through forced degradation studies, ensures that any loss in potency is accurately measured and that the formation of degradation products is reliably monitored.

While simpler methods like UV-spectrophotometry have a role in pharmaceutical analysis, they lack the specificity required for stability testing. Furthermore, for an enantiomeric drug, the primary achiral assay must be complemented by a validated chiral method to provide a complete stability profile. By adhering to the detailed protocols and understanding the scientific rationale outlined herein, researchers and drug development professionals can ensure the development of robust, reliable, and regulatory-compliant analytical methods, ultimately safeguarding patient health.

References

  • Benchchem. Improving the Stability of Dexchlorpheniramine Maleate Formulations.

  • SciSpace. Simultaneous determination of chlorpheniramine maleate and dexamethasone in a tablet dosage form by liquid chromatography.

  • International Organisation of Medical Sciences. Development and Validation of a HPLC Method for Chlorphenamine Maleate Related Substances in Multicomponents Syrups and Tablets.

  • International Journal of Recent Scientific Research. A NOVEL RP-HPLC METHOD DEVELOPMENT AND ITS VALIDATION FOR ASSAY OF CHLORPHENIRAMINE MALEATE INJECTION.

  • International Journal of Drug Delivery and Technology. Spectrophotometric method development and validation for determination of chlorpheniramine maleate in bulk and controlled release tablets.

  • International Council for Harmonisation. ICH HARMONISED TRIPARTITE GUIDELINE - QUALITY OF BIOTECHNOLOGICAL PRODUCTS.

  • International Journal of Pharmaceutical Sciences. Analytical Method Development and Validation of Chlorpheniramine Maleate by Uv Spectroscopy.

  • Asian Journal of Chemistry. Development of a Validated Stability-Indicating RP-HPLC Method for the Simultaneous Estimation of Trithioparamethoxy Phenylpropene and Chlorpheniramine Maleate in their Combined Dosage Form.

  • SlideShare. Stability indicating rp hplc method development and validation for simultaneous estimation of levodropropazine and chlorpheniramine maleate in bulk and their pharmaceutical dosage forms.

  • PMC. Stability-indicating High-performance Liquid Chromatography Method for Simultaneous Determination of Aminophylline and Chlorpheniramine Maleate in Pharmaceutical Formulations.

  • MasterControl. ICH Q1 Stability Testing Guidelines.

  • Chromatography Today. Alternative found for HPLC methods.

  • MDPI. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals.

  • HMR Labs. ICH Stability Testing and appropriate validation of analytical procedures.

  • SIELC Technologies. HPLC Method for Analysis of Chlorpheniramine Maleate on BIST B+.

  • Impact Factor. Development and Validation of Stability Indicating HPLC Method for Simultaneous Estimation of Levocloperastine Fendizoate and Chlorpheniramine Maleate in Bulk and its Formulation.

  • LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs.

  • AMS Biotechnology (Europe) Ltd. ICH Guidelines: Drug Stability Testing Essentials.

  • AKJournals. Stability-indicating RP-HPLC assay for simultaneous determination of chlorpheniramine maleate and prednisolone in veterinary injection.

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures.

  • Benchchem. A Comparative Guide to Chiral HPLC and GC Methods for Separating 2,3-Dimethylbutanoic Acid Enantiomers.

  • Chiralpedia. Chiral HPLC separation: strategy and approaches.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of (R)-Chlorpheniramine Maleate Salt

For Immediate Use by Laboratory Professionals In the lifecycle of chemical reagents within a research and development setting, proper disposal is a critical final step that ensures the safety of personnel and the protect...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Use by Laboratory Professionals

In the lifecycle of chemical reagents within a research and development setting, proper disposal is a critical final step that ensures the safety of personnel and the protection of the environment. This guide provides essential, step-by-step procedures for the safe handling and disposal of (R)-Chlorpheniramine Maleate Salt, an active pharmaceutical ingredient (API) requiring meticulous management. As your trusted partner in laboratory safety, we aim to provide clarity and actionable intelligence that extends beyond the product itself.

The Imperative for Specialized Disposal

(R)-Chlorpheniramine Maleate Salt is a pharmacologically active compound.[1][2] Improper disposal, such as discarding it in the regular trash or washing it down the sewer system, can introduce active pharmaceutical ingredients into the environment, posing risks to aquatic life and potentially entering the human food chain.[3][4] Adherence to regulated disposal protocols is not only a matter of compliance with federal and state law but a core tenet of responsible scientific practice.

Core Disposal Protocol: A Step-by-Step Methodology

This protocol outlines the necessary procedures for the safe disposal of (R)-Chlorpheniramine Maleate Salt from a laboratory setting.

Step 1: Waste Identification and Segregation

The initial and most crucial step is the correct identification and segregation of the waste stream.

  • Characterize the Waste: Determine if the waste is the pure (R)-Chlorpheniramine Maleate Salt solid, a stock solution, or a constituent in a complex experimental mixture. This will dictate the appropriate disposal pathway.

  • Segregate at the Point of Generation: Do not mix (R)-Chlorpheniramine Maleate Salt waste with other chemical waste streams unless compatibility has been verified.[5] Incompatible chemicals, when mixed, can result in dangerous reactions.[5] Use a dedicated and appropriately labeled container for its accumulation. This practice is a cornerstone of laboratory safety and regulatory compliance.[6][7]

Step 2: Containerization and Labeling

Proper containment and labeling are vital for safe storage and transport.

  • Container Selection: Use a container that is chemically compatible with (R)-Chlorpheniramine Maleate Salt.[6] High-density polyethylene (HDPE) containers are generally suitable. The container must be in good condition, free of leaks, and have a secure, tight-fitting lid.[6][8]

  • Comprehensive Labeling: The container must be clearly labeled with the words "Hazardous Waste."[8] The label should also include the full chemical name, "(R)-Chlorpheniramine Maleate Salt," and any associated hazards as indicated in the Safety Data Sheet (SDS), such as "Toxic if swallowed."[9][10][11] The date of waste accumulation should also be clearly marked.

Step 3: In-Laboratory Storage

Safe interim storage within the laboratory is a critical component of the disposal process.

  • Designated Storage Area: Store the waste container in a designated satellite accumulation area that is at or near the point of generation.[8][12] This area should be well-ventilated and under the control of the laboratory personnel.[8]

  • Secondary Containment: It is best practice to place the waste container in a secondary containment bin to mitigate the impact of any potential leaks.

  • Regular Inspections: Weekly inspections of the waste container and storage area are recommended to check for leaks or degradation of the container.[6][8]

Step 4: Final Disposal

The final disposal must be conducted by certified professionals to ensure regulatory compliance.

  • Contact Environmental Health and Safety (EHS): Your institution's EHS office is the primary resource for hazardous waste disposal. They will have established procedures and contracts with licensed hazardous waste disposal companies.[12][13]

  • Documentation: Accurately complete all required waste pickup forms or manifests. This documentation is a legal requirement and tracks the waste from your laboratory to its final treatment facility.[14]

  • Prohibited Actions:

    • Do not pour (R)-Chlorpheniramine Maleate Salt waste down the drain.[4][12][15]

    • Do not dispose of this chemical in the regular trash.[6]

    • Do not mix with incompatible waste materials.[5]

Visualizing the Disposal Workflow

To ensure clarity, the following diagram outlines the logical flow of the disposal process for (R)-Chlorpheniramine Maleate Salt.

cluster_start Initiation cluster_assessment Assessment & Segregation cluster_containment Containment & Labeling cluster_storage In-Lab Management cluster_disposal Final Disposition cluster_end Completion start Waste Generation: (R)-Chlorpheniramine Maleate Salt assess Identify Waste Type: Solid, Solution, Mixture start->assess segregate Segregate into Dedicated Hazardous Waste Stream assess->segregate container Select Compatible Container (e.g., HDPE) segregate->container label_node Label with 'Hazardous Waste', Chemical Name, and Hazards container->label_node store Store in Designated Satellite Accumulation Area label_node->store inspect Conduct Weekly Inspections for Leaks and Integrity store->inspect contact_ehs Contact Institutional EHS for Waste Pickup inspect->contact_ehs document Complete Hazardous Waste Manifest contact_ehs->document disposal Transfer to Licensed Hazardous Waste Vendor document->disposal end_node Compliant Disposal at a Permitted Facility disposal->end_node

Caption: A logical workflow for the proper disposal of (R)-Chlorpheniramine Maleate Salt.

Quantitative Data and Hazard Considerations

For quick reference, the following table summarizes key information derived from safety data sheets and regulatory guidelines.

ParameterGuidelineRationale and Reference
Primary Hazard Toxic if swallowed.[9][10][11]Ingestion can lead to adverse health effects.
Personal Protective Equipment (PPE) Safety glasses, chemical-resistant gloves, lab coat.[9][15]To prevent skin and eye contact during handling.
Storage Temperature Room temperature, in a dry, well-ventilated place.[15][16]To maintain chemical stability.
Incompatible Materials Strong oxidizing agents.To prevent hazardous chemical reactions.
Spill Response Sweep up solid spills, avoiding dust generation, and place in a suitable container for disposal.[2][15][16]To minimize exposure and contamination.

Scientific Integrity and Trustworthiness

The procedures outlined in this guide are grounded in established safety protocols and regulatory requirements from bodies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[6] By following these steps, you create a self-validating system of waste management that ensures safety, compliance, and environmental responsibility. The causality is clear: proper segregation prevents hazardous reactions, correct labeling communicates risks, and professional disposal ensures that the bioactive nature of (R)-Chlorpheniramine Maleate Salt is neutralized before it can harm the ecosystem.

References

For further detailed information, please consult the following authoritative sources:

  • Safety Data Sheet (SDS) for (R)
  • U.S. Environmental Protection Agency (EPA): The EPA's regulations under the Resource Conservation and Recovery Act (RCRA) govern the management of hazardous waste. More information can be found at [Link].

  • Occupational Safety and Health Administration (OSHA): OSHA's Hazard Communication Standard provides guidelines for chemical safety in the workplace. Further details are available at [Link].

  • Your Institution's Environmental Health and Safety (EHS) Office: This is your primary and most immediate resource for specific waste disposal procedures and scheduling pickups.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.